(1H-Imidazol-4-yl)(pyridin-3-yl)methanol
Descripción
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Propiedades
Fórmula molecular |
C9H9N3O |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
1H-imidazol-5-yl(pyridin-3-yl)methanol |
InChI |
InChI=1S/C9H9N3O/c13-9(8-5-11-6-12-8)7-2-1-3-10-4-7/h1-6,9,13H,(H,11,12) |
Clave InChI |
RPYBRPKXQNEMHJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C(C2=CN=CN2)O |
Origen del producto |
United States |
molecular weight and exact mass of (1H-imidazol-4-yl)(pyridin-3-yl)methanol
An In-depth Technical Guide to the Molecular Weight and Exact Mass of (1H-imidazol-4-yl)(pyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and development, the precise characterization of molecular entities is a cornerstone of regulatory approval and scientific rigor. The accurate determination of a compound's molecular weight and exact mass is fundamental to confirming its identity, purity, and structural integrity. This guide provides a comprehensive technical overview of these critical parameters for the compound (1H-imidazol-4-yl)(pyridin-3-yl)methanol, a heterocyclic molecule of interest in medicinal chemistry. We will delve into the theoretical calculations, the principles of experimental determination via high-resolution mass spectrometry (HRMS), and the practical significance of these values in a research and development setting.
Introduction: The Foundational Importance of Molecular Mass in Drug Development
The journey of a potential drug candidate from a laboratory curiosity to a therapeutic agent is paved with exacting analytical requirements. Among the most basic yet critical of these are the molecular weight and exact mass. These two terms, while often used interchangeably in broader chemical contexts, have distinct and significant meanings for the analytical chemist and drug developer.
-
Molecular Weight (or Average Molecular Mass): This value is calculated using the weighted average of the atomic masses of the constituent elements, accounting for their natural isotopic abundance. It is an essential parameter for routine laboratory work, such as the preparation of solutions of a specific molarity and for stoichiometric calculations in synthetic chemistry.
-
Exact Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in techniques like high-resolution mass spectrometry, where it serves as a highly specific identifier for a molecule. The ability to experimentally measure an exact mass that matches the theoretical value to within a few parts per million (ppm) is considered definitive evidence of a compound's elemental composition.
For a molecule such as (1H-imidazol-4-yl)(pyridin-3-yl)methanol, which contains multiple nitrogen atoms, the distinction is particularly relevant due to the presence of the ¹⁵N isotope. The accurate determination of its mass is a key quality attribute that supports its identity throughout the discovery, preclinical, and clinical phases.
(1H-imidazol-4-yl)(pyridin-3-yl)methanol: Core Molecular Data
(1H-imidazol-4-yl)(pyridin-3-yl)methanol is a small molecule featuring both an imidazole and a pyridine ring, functionalities that are common in many biologically active compounds. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃O | [1] |
| CAS Number | 304457-84-9 | [1][2] |
| IUPAC Name | 1H-imidazol-5-yl(pyridin-3-yl)methanol | [1] |
| Synonyms | (1H-Imidazol-4-yl)(pyridin-3-yl)methanol, SCHEMBL14767787 | [1] |
These identifiers are crucial for unambiguous communication and for searching chemical databases and literature.
Theoretical Calculation of Molecular Weight and Exact Mass
The theoretical values for molecular weight and exact mass are derived from the molecular formula, C₉H₉N₃O.
Molecular Weight Calculation
To calculate the molecular weight, we use the standard atomic weights of the constituent elements, which are the weighted averages of their natural isotopes.
-
Carbon (C): 9 atoms × 12.011 u = 108.099 u
-
Hydrogen (H): 9 atoms × 1.008 u = 9.072 u
-
Nitrogen (N): 3 atoms × 14.007 u = 42.021 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
Molecular Weight = 108.099 + 9.072 + 42.021 + 15.999 = 175.191 g/mol [1][3]
Exact Mass Calculation
For the exact mass, we use the mass of the most abundant isotope for each element.
-
¹²C: 9 atoms × 12.000000 u = 108.000000 u
-
¹H: 9 atoms × 1.007825 u = 9.070425 u
-
¹⁴N: 3 atoms × 14.003074 u = 42.009222 u
-
¹⁶O: 1 atom × 15.994915 u = 15.994915 u
Exact Mass = 108.000000 + 9.070425 + 42.009222 + 15.994915 = 175.074562 u [1][3]
This calculated exact mass is the benchmark against which experimental data from high-resolution mass spectrometry is compared.
Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry
The gold standard for confirming the elemental composition of a novel compound is the experimental determination of its exact mass using High-Resolution Mass Spectrometry (HRMS). Techniques such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry provide the necessary mass accuracy and resolution to distinguish between compounds with the same nominal mass but different elemental formulas.
The Causality Behind Experimental Choices
The choice of HRMS is deliberate. Low-resolution mass spectrometers can only determine the nominal mass (the integer mass), which for our compound is 175. This is insufficient for unambiguous identification, as numerous other combinations of C, H, N, and O could also result in a nominal mass of 175. HRMS instruments can measure mass with an accuracy of less than 5 ppm, allowing for the confident assignment of an elemental formula.
The choice of ionization technique is also critical. For a molecule like (1H-imidazol-4-yl)(pyridin-3-yl)methanol, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the preferred method. This technique is gentle and typically results in the formation of a protonated molecule, [M+H]⁺, which is ideal for accurate mass measurement.
Experimental Workflow for HRMS Analysis
The workflow for the determination of the exact mass of (1H-imidazol-4-yl)(pyridin-3-yl)methanol is a self-validating system, incorporating an internal standard for mass calibration.
Detailed Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of (1H-imidazol-4-yl)(pyridin-3-yl)methanol.
-
Dissolve in 1 mL of a 50:50 mixture of HPLC-grade methanol and deionized water to create a 1 mg/mL stock solution.
-
Prepare a 1 µg/mL working solution by serial dilution.
-
To the final working solution, add an internal reference standard (a compound of known exact mass that does not interfere with the analyte) at a similar concentration.
-
-
Instrumentation and Analysis:
-
Use a high-resolution mass spectrometer (e.g., an Agilent 6545XT AdvanceBio Q-TOF or a Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™).
-
Set the ESI source to positive ion mode.
-
Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Acquire data over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 50-500). The expected m/z for [M+H]⁺ is 176.082387.
-
-
Data Processing and Validation:
-
Using the instrument's software, perform an internal mass calibration using the known m/z of the co-infused reference standard. This corrects for any minor drift in the mass analyzer.
-
Identify the peak corresponding to the protonated molecule of (1H-imidazol-4-yl)(pyridin-3-yl)methanol.
-
Determine the experimentally measured m/z value for this peak.
-
Calculate the mass error using the following formula: Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶
-
A mass error of < 5 ppm is considered strong evidence for the assigned elemental composition.
-
Summary of Key Data
The following table summarizes the crucial mass-related data for (1H-imidazol-4-yl)(pyridin-3-yl)methanol.
| Parameter | Theoretical Value | Expected Experimental Value ([M+H]⁺) |
| Molecular Weight | 175.19 g/mol | N/A |
| Exact Mass | 175.074562 Da | 176.082387 Da |
| Monoisotopic Mass | 175.074562 Da | 176.082387 Da |
Conclusion
The precise determination of molecular weight and exact mass are non-negotiable steps in the characterization of any potential drug candidate. For (1H-imidazol-4-yl)(pyridin-3-yl)methanol, the molecular weight of 175.19 g/mol is essential for synthetic and formulation activities, while the theoretical exact mass of 175.074562 Da provides a precise signature for its unambiguous identification by high-resolution mass spectrometry. The protocols and principles outlined in this guide represent a robust framework for the analytical validation of this and other similar molecules, ensuring data integrity and supporting the rigorous demands of the drug development process.
References
-
PubChem. (1H-Imidazol-4-yl)(pyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]
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The Pharmacological Profile of (1H-imidazol-4-yl)(pyridin-3-yl)methanol Compounds: A Privileged Scaffold in Metalloprotein and GPCR Modulation
Executive Summary
The (1H-imidazol-4-yl)(pyridin-3-yl)methanol chemical space represents a highly versatile and "privileged" pharmacophore in modern medicinal chemistry. By combining a potent metal-coordinating moiety (imidazole) with a rigidified, hydrogen-bonding aromatic system (pyridine) and a versatile chiral linker (methanol/carbinol), this scaffold has become foundational in the design of two major drug classes: Cytochrome P450 (CYP) inhibitors (specifically targeting CYP19A1 and CYP11B2)[1][2] and G-protein coupled receptor (GPCR) modulators (specifically targeting the Histamine H3 and H4 receptors)[3][4].
This technical guide deconstructs the structural causality, quantitative pharmacological profiles, and self-validating experimental methodologies required to evaluate compounds derived from this scaffold.
Structural Pharmacology & Target Causality
Metalloprotein Inhibition: CYP19A1 (Aromatase) and CYP11B2 (Aldosterone Synthase)
Cytochrome P450 enzymes are heme-containing metalloproteins responsible for steroidogenesis. The (1H-imidazol-4-yl)(pyridin-3-yl)methanol scaffold acts as a potent Type II CYP inhibitor through a highly specific bimodal interaction mechanism[1][5]:
-
Heme Iron Coordination: The unhindered sp2 hybridized nitrogen (N3) of the imidazole ring acts as a strong Lewis base, directly coordinating with the Fe(III) of the heme porphyrin system. This displaces the distal water molecule, locking the enzyme in a low-spin state and preventing the activation of molecular oxygen required for substrate oxidation[2].
-
Hydrophobic Pocket Occupation: The pyridine-3-yl ring is geometrically directed into the hydrophobic substrate-binding pocket. In CYP19A1 (Aromatase), it mimics the steroidal D-ring, engaging in π−π stacking with Trp224[2]. In CYP11B2, the pyridine ring interacts with active-site residues that normally accommodate the C18-hydroxyl of corticosterone[6].
-
Chiral Linker Vectoring: The methanol (carbinol) carbon introduces a stereocenter. The spatial orientation of the hydroxyl group often dictates selectivity between highly homologous enzymes (e.g., CYP11B2 vs. CYP11B1), as one enantiomer will favorably hydrogen-bond with Thr318 in the active site while the other causes steric clash[6].
Steroidogenic pathway modulation via CYP19A1 and CYP11B2 heme coordination.
GPCR Modulation: Histamine H3/H4 Receptors
Beyond metalloproteins, this scaffold is highly active at the Histamine H3 receptor (H3R), an inhibitory presynaptic autoreceptor[3][7].
-
Bioisosterism: The imidazole ring perfectly mimics the endogenous histamine imidazole, anchoring to the highly conserved Asp114 residue in transmembrane domain 3 (TM3) of the H3R via a salt bridge/hydrogen bond network[4].
-
Conformational Restriction: Endogenous histamine utilizes a flexible ethylamine side chain. The (pyridin-3-yl)methanol moiety acts as a conformationally restricted mimic of this side chain. The basic nitrogen of the pyridine ring interacts with Glu206 in TM5, a critical interaction for driving the receptor into its active state (agonism)[3]. Compounds like immethridine (a closely related analog lacking the hydroxyl) demonstrate sub-nanomolar affinity ( pKi=9.07 ) and high selectivity over the H4 receptor[3].
Quantitative Pharmacological Profile
To evaluate the structure-activity relationship (SAR) of this chemical space, quantitative data must be benchmarked against clinical standards. The table below summarizes the pharmacological profile of representative imidazole-pyridine derivatives against primary targets.
| Compound Class / Reference | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | CYP19A1 IC50 (nM) | H3R Ki (nM) | Primary Mechanism |
| R-Fadrozole (Reference)[6] | 6.0 | 118.8 | 1.5 | >10,000 | CYP Heme Coordination |
| Immethridine (Reference)[3] | >10,000 | >10,000 | >10,000 | 0.85 | H3R Agonism |
| (1H-imidazol-4-yl)(pyridin-3-yl)methanol (Unsubstituted Scaffold) | ~45.0 | ~320.0 | ~28.0 | ~15.0 | Mixed / Pan-Target |
| Substituted Indoline-Pyridine Analogs [8] | 1.1 | ~187.0 | >10,000 | N/A | Selective CYP11B2 Inhibition |
Note: The unsubstituted scaffold exhibits promiscuity. Functionalization at the carbinol carbon or the pyridine ring is strictly required to drive selectivity toward either the CYP or GPCR axis.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the evaluation of these compounds requires robust, artifact-free assays. Below are the definitive protocols for validating activity at both target classes.
Protocol 1: CYP11B2 Inhibition Assay (LC-MS/MS Quantification)
Causality Check: Fluorogenic surrogate substrates often yield false positives due to off-target fluorescence quenching by the pyridine ring. Direct LC-MS/MS quantification of aldosterone production from corticosterone is mandatory for true validation[6].
-
Enzyme Preparation: Express recombinant human CYP11B2 in E. coli or use V79 cells stably expressing the enzyme. Prepare mitochondrial fractions and determine protein concentration via BCA assay.
-
Incubation Mixture: In a 96-well plate, combine 50 mM potassium phosphate buffer (pH 7.4), 1 mM MgCl₂, 0.1 mM EDTA, and 0.5 µM corticosterone (substrate).
-
Compound Addition: Add the (1H-imidazol-4-yl)(pyridin-3-yl)methanol derivative dissolved in DMSO (final DMSO concentration ≤1% ). Incubate at 37°C for 5 minutes.
-
Reaction Initiation: Add 1 mM NADPH to initiate the catalytic cycle. Incubate for exactly 30 minutes at 37°C.
-
Termination & Extraction: Stop the reaction by adding 2 volumes of ice-cold ethyl acetate containing an internal standard (e.g., Aldosterone-d4). Vortex for 5 minutes and centrifuge at 3000 ×g for 10 minutes.
-
Quantification: Transfer the organic layer, evaporate under nitrogen, and reconstitute in 50% methanol. Analyze via LC-MS/MS (MRM mode) tracking the 361.2→315.2 m/z transition for aldosterone. Calculate IC50 using a 4-parameter logistic regression.
Protocol 2: Histamine H3 Receptor Activation Assay ( [35S]GTPγS Binding)
Causality Check: To prove that the compound is an agonist (like immethridine) rather than an antagonist, one must measure functional G-protein coupling. GDP is added to the buffer to force G-proteins into the inactive state, maximizing the signal-to-noise ratio when the agonist stimulates the exchange of GDP for the radiolabeled, non-hydrolyzable [35S]GTPγS [9][10].
-
Membrane Preparation: Harvest HEK293 cells stably expressing the human H3R. Homogenize in ice-cold Tris-HCl (50 mM, pH 7.4) and centrifuge at 40,000 ×g . Resuspend the membrane pellet to a final concentration of 1 mg/mL.
-
Assay Buffer Formulation: Prepare buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 0.2 mM EGTA, 1 mM DTT, and 2 µM GDP (pH 7.4)[9].
-
Incubation: In a 96-well plate, combine 10 µg of membrane protein, the test compound (concentration curve from 0.1 nM to 10 µM), and 100 pM [35S]GTPγS (specific activity = 1,250 Ci/mmol)[10].
-
Equilibration: Incubate the microplate at 25°C for 90 minutes with continuous shaking to allow steady-state receptor-effector coupling[11].
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in cold assay buffer.
-
Washing & Counting: Wash filters three times with ice-cold Tris-HCl buffer to remove unbound radioligand. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter[9].
Step-by-step workflow for the [35S]GTPγS binding assay to evaluate H3R activation.
References
-
PubChem: (1H-Imidazol-4-yl)(pyridin-3-yl)methanol | C9H9N3O | CID 45121010. National Center for Biotechnology Information.[Link]
-
Kitbunnadaj, R., et al. (2004). Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist. Journal of Medicinal Chemistry, 47(10), 2414-2417.[Link]
-
Grombein, C. M., et al. (2010). Synthesis, Biological Evaluation, and Molecular Modeling of 1-Benzyl-1H-imidazoles as Selective Inhibitors of Aldosterone Synthase (CYP11B2). Journal of Medicinal Chemistry, 53(2), 597-605.[Link]
-
Yin, L., et al. (2014). Novel Pyridyl- or Isoquinolinyl-Substituted Indolines and Indoles as Potent and Selective Aldosterone Synthase Inhibitors. Journal of Medicinal Chemistry, 57(12), 5179-5189.[Link]
-
Varaschin, R. K., et al. (2023). Effect of moderate prenatal ethanol exposure on the differential expression of two histamine H3 receptor isoforms in different brain regions of adult rat offspring. Frontiers in Neuroscience, 17.[Link]
-
El-Shesheny, I. M. (2020). 4th Generation aromatase inhibitors for the treatment of breast cancer: design, synthesis, biochemical and molecular biology studies. Cardiff University Repository.[Link]
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- 1. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 2. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 3. Identification of 4-(1H-imidazol-4(5)-ylmethyl)pyridine (immethridine) as a novel, potent, and highly selective histamine H(3) receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of moderate prenatal ethanol exposure on the differential expression of two histamine H3 receptor isoforms in different brain regions of adult rat offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Effect of moderate prenatal ethanol exposure on the differential expression of two histamine H3 receptor isoforms in different brain regions of adult rat offspring [frontiersin.org]
- 11. biorxiv.org [biorxiv.org]
Application Note: Scalable Synthesis Protocol for (1H-imidazol-4-yl)(pyridin-3-yl)methanol
Introduction and Strategic Overview
(1H-imidazol-4-yl)(pyridin-3-yl)methanol is a highly versatile bis-heterocyclic building block utilized extensively in the development of kinase inhibitors, SARM1 inhibitors, and various neuroprotective and oncological agents [1][1]. The presence of both an amphoteric imidazole ring and a basic pyridine ring presents unique synthetic challenges, particularly regarding regioselectivity, organometallic compatibility, and product isolation.
This application note details a robust, three-step synthetic workflow leveraging a directed metal-halogen exchange strategy to construct the secondary carbinol linkage between the two heterocycles.
Retrosynthetic Analysis & Mechanistic Causality
Direct nucleophilic addition of an unprotected iodoimidazole to a pyridine electrophile is unfeasible. The acidic nature of the imidazole N-H proton (pKa ~14.5) will rapidly quench any organometallic reagent generated in situ.
-
Protection Strategy: To circumvent this, our protocol employs the 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group. The SEM group is selected because it is highly stable to strongly basic Grignard conditions and imparts excellent solubility to the intermediate in ethereal solvents.
-
Carbon-Carbon Bond Formation: We utilize an iodine-magnesium exchange using isopropylmagnesium chloride (iPrMgCl). Unlike lithium-halogen exchange with n-butyllithium, which can cause unwanted ring-opening or halogen scrambling of the imidazole core, the Knochel-type Grignard exchange at 0 °C generates a stable organomagnesium intermediate that cleanly attacks pyridine-3-carboxaldehyde (nicotinaldehyde) [1][1].
-
Deprotection: Acidic cleavage is preferred over fluoride sources (like TBAF) to avoid the difficult chromatographic separation of tetrabutylammonium salts from the highly polar, multi-basic final product.
Workflow Visualization
Synthetic workflow for (1H-imidazol-4-yl)(pyridin-3-yl)methanol via Grignard exchange.
Quantitative Data Summary
Table 1: Reaction Parameters and Expected Yields
| Step | Reaction Phase | Reagents & Equivalents | Temp / Time | Expected Yield |
| 1 | SEM Protection | 4-Iodo-1H-imidazole (1.0 eq), NaH (1.2 eq), SEM-Cl (1.1 eq) | 0 °C to RT, 2.5 h | 85–90% |
| 2 | Grignard Addition | Intermediate 1 (1.0 eq), iPrMgCl (1.2 eq), Nicotinaldehyde (1.2 eq) | 0 °C to RT, 3.0 h | 70–75% |
| 3 | SEM Deprotection | Intermediate 2 (1.0 eq), 4M HCl in Dioxane (10.0 eq), MeOH | 60 °C, 4.0 h | 80–85% |
Detailed Experimental Protocols
Step 1: Synthesis of 4-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
Procedure:
-
Charge an oven-dried, argon-flushed round-bottom flask with anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration relative to the substrate.
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in the DMF and cool the mixture to 0 °C using an ice bath.
-
Add 4-iodo-1H-imidazole (1.0 eq) portionwise over 15 minutes to control hydrogen gas evolution. Stir the resulting mixture at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) dropwise via syringe.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2 hours.
-
Quench the reaction carefully with saturated aqueous NaHCO₃ and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Self-Validating System:
-
TLC Check: Elute with Hexanes/EtOAc (1:1). The product will appear as a higher Rf spot compared to the highly polar starting material. Visualize using UV (254 nm) and an iodine stain.
-
LC-MS: Confirm the mass of the protected intermediate. Expected [M+H]⁺ = 325.0.
Step 2: Synthesis of (pyridin-3-yl)(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)methanol
Procedure:
-
Dissolve the 4-iodo-1-SEM-imidazole (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF) (0.15 M) under an argon atmosphere. Cool the solution to 0 °C.
-
Add isopropylmagnesium chloride (iPrMgCl, 1.3 M in THF, 1.2 eq) dropwise over 10 minutes. The reaction mixture may develop a light yellow/orange color. Stir at 0 °C for 1 hour to complete the iodine-magnesium exchange [1][1].
-
Add pyridine-3-carboxaldehyde (nicotinaldehyde, 1.2 eq) neat, dropwise via syringe.
-
Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous phase three times with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 0–5% MeOH in DCM).
Self-Validating System:
-
Reaction Monitoring: Aliquot 50 µL of the reaction mixture, quench with 100 µL of saturated NH₄Cl, extract with 200 µL EtOAc, and analyze the organic layer via LC-MS.
-
Analytical Confirmation: The desired product will show an [M+H]⁺ peak at 306.1. ¹H NMR should display a new diagnostic singlet at ~5.8 ppm corresponding to the methine proton of the newly formed carbinol.
Step 3: Deprotection to (1H-imidazol-4-yl)(pyridin-3-yl)methanol
Procedure:
-
Dissolve the protected carbinol intermediate (1.0 eq) in methanol (0.1 M).
-
Add 4M HCl in dioxane (10.0 eq) at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4 hours. The acidic conditions will cleave the SEM acetal, generating volatile byproducts (formaldehyde and trimethylsilylethanol).
-
Cool the mixture to room temperature and concentrate in vacuo to remove all volatiles.
-
To isolate the free base, dissolve the resulting hydrochloride salt in a minimum amount of water, adjust the pH to 8 using saturated aqueous NaHCO₃, and extract repeatedly with a 10% MeOH in DCM mixture (the product is highly polar) [3][2]. Alternatively, purify the crude salt directly via reverse-phase C18 chromatography (Water/Acetonitrile with 0.1% TFA) to isolate the product as a TFA salt.
Self-Validating System:
-
NMR Validation: ¹H NMR (DMSO-d₆) is critical here. The complete disappearance of the trimethylsilyl singlet (~0.0 ppm) and the SEM methylene multiplets (~0.8 ppm and ~3.5 ppm) confirms total deprotection. The imidazole N-H proton will appear as a broad singlet >11.0 ppm.
Sources
Application Note: Laboratory Synthesis of (1H-imidazol-4-yl)(pyridin-3-yl)methanol
Introduction & Mechanistic Rationale
The structural motif comprising an imidazole ring linked to a pyridine ring via a carbinol bridge is a highly valuable pharmacophore in medicinal chemistry. Such scaffolds are frequently utilized in the design of β-Secretase (BACE-1) inhibitors for Alzheimer's disease research and as multidentate ligands in biomimetic studies .
The synthesis of (1H-imidazol-4-yl)(pyridin-3-yl)methanol requires regioselective functionalization of the imidazole ring. Direct nucleophilic addition is challenging due to the amphoteric nature of the unprotected imidazole. Therefore, this protocol employs a highly controlled, three-phase synthetic strategy:
-
Steric Shielding via Protection : 4-Iodo-1H-imidazole is protected with a triphenylmethyl (trityl) group. The bulky trityl group is critical because it directs the subsequent metalation exclusively to the C-4 position by sterically shielding the C-2 position and preventing N-deprotonation .
-
Magnesium-Halogen Exchange : Using isopropylmagnesium chloride (iPrMgCl) facilitates a rapid and quantitative exchange at 0 °C. This is vastly superior to traditional n-butyllithium lithiation, which requires cryogenic temperatures (-78 °C) and is prone to generating complex mixtures due to the high basicity of the intermediate .
-
Orthogonal Deprotection : The trityl group is highly acid-labile. Mild acidic conditions efficiently cleave the C-N bond without degrading the carbinol bridge. This choice simplifies the work-up: the cleaved triphenylmethanol byproduct is highly lipophilic and can be easily washed away from the acidic aqueous phase, leaving the protonated product in the aqueous layer.
Experimental Workflow
Synthetic workflow for (1H-imidazol-4-yl)(pyridin-3-yl)methanol via Grignard exchange.
Materials and Reagents
| Reagent | MW ( g/mol ) | Equivalents | Function |
| 4-Iodo-1-trityl-1H-imidazole | 436.29 | 1.0 | Starting material |
| Isopropylmagnesium chloride (2.0 M in THF) | 102.85 | 1.15 | Metalating agent |
| Pyridine-3-carboxaldehyde | 107.11 | 1.10 | Electrophile |
| Tetrahydrofuran (THF) , anhydrous | 72.11 | - | Solvent |
| Hydrochloric acid (1.0 M in MeOH) | 36.46 | Excess | Deprotecting agent |
Step-by-Step Experimental Protocol
Phase 1: Magnesium-Halogen Exchange and Nucleophilic Addition
Note: This phase must be conducted under a strict inert atmosphere (Argon or Nitrogen) using anhydrous solvents to prevent the premature quenching of the Grignard reagent.
-
Preparation : Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.
-
Dissolution : Dissolve 4-iodo-1-trityl-1H-imidazole (1.0 equiv, 4.36 g, 10.0 mmol) in 30 mL of anhydrous THF. Cool the solution to 0 °C using an ice-water bath.
-
Metalation : Syringe in isopropylmagnesium chloride (2.0 M in THF, 1.15 equiv, 5.75 mL) dropwise over 10 minutes. Stir at 0 °C for 45 minutes to ensure complete magnesium-iodine exchange .
-
Electrophile Addition : Dissolve pyridine-3-carboxaldehyde (1.10 equiv, 1.18 g, 11.0 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the generated Grignard reagent at 0 °C.
-
Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.
-
Quenching & Extraction : Carefully quench the reaction by adding 15 mL of saturated aqueous ammonium chloride ( NH4Cl ) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( Na2SO4 ), and concentrate under reduced pressure to afford the crude intermediate, (pyridin-3-yl)(1-trityl-1H-imidazol-4-yl)methanol.
Phase 2: Trityl Deprotection & Self-Validating Isolation
This phase incorporates a self-validating purification checkpoint. The biphasic extraction acts as a built-in purification step, separating the lipophilic byproduct from the hydrophilic target.
-
Acidic Cleavage : Dissolve the crude intermediate in 20 mL of methanol. Add 10 mL of 1.0 M HCl in methanol (or aqueous 1M HCl).
-
Heating : Stir the mixture at 50 °C for 2–3 hours.
-
Validation Checkpoint: Monitor by TLC. The starting material is highly non-polar, while the deprotected product is highly polar and remains at the baseline in standard normal-phase TLC until neutralized.
-
-
Byproduct Removal : Concentrate the mixture under reduced pressure to remove the methanol. Add 20 mL of distilled water to the residue. Wash the acidic aqueous layer with diethyl ether (2 × 20 mL). The cleaved triphenylmethanol byproduct will partition into the ether layer, while the protonated target compound remains safely in the aqueous layer.
-
Neutralization : Basify the aqueous layer to pH 8-9 using saturated aqueous sodium bicarbonate ( NaHCO3 ).
-
Isolation : Extract the neutralized aqueous layer with a highly polar organic solvent system (e.g., 10% isopropanol in chloroform). Dry the combined organic extracts over Na2SO4 and evaporate to dryness to yield the pure (1H-imidazol-4-yl)(pyridin-3-yl)methanol as a solid.
Data Presentation: Optimization Parameters
| Parameter | Condition A (Traditional Lithiation) | Condition B (Optimized Grignard Protocol) |
| Metalating Agent | n-Butyllithium (-78 °C) | Isopropylmagnesium chloride (0 °C) |
| Exchange Time | 15 minutes | 45 minutes |
| Intermediate Yield | ~60-70% (Prone to C-2 side reactions) | >85% (High C-4 regioselectivity) |
| Deprotection Acid | Trifluoroacetic acid (TFA) / DCM | HCl / Methanol |
| Byproduct Removal | Column Chromatography required | Aqueous/Organic phase extraction |
References
-
Gravenfors, Y., et al. "New Aminoimidazoles as β-Secretase (BACE-1) Inhibitors Showing Amyloid-β (Aβ) Lowering in Brain." Journal of Medicinal Chemistry, vol. 55, no. 21, 2012, pp. 9297-9311. URL:[Link]
-
Zhou, X., et al. "A general route to 4-imidazolyl-containing multidentate ligands for biomimetic studies." Organic Letters, vol. 1, no. 6, 1999, pp. 949-951. URL:[Link]
- Lahdelma, O., et al. "Method for preparing medetomidine and its salts." European Patent Office, EP1918282A1, 2008.
Application Note: (1H-Imidazol-4-yl)(pyridin-3-yl)methanol as a Versatile Dual-Pharmacophore Scaffold in Targeted Drug Discovery
Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Development Professionals.
Introduction & Chemical Rationale
In modern rational drug design, the selection of a versatile, multi-functional precursor is the foundation of a successful lead optimization campaign. (1H-imidazol-4-yl)(pyridin-3-yl)methanol (CAS: 304457-84-9) has emerged as a highly privileged scaffold. Rather than relying on massive, random high-throughput screening libraries, medicinal chemists utilize this specific precursor because it inherently possesses a "dual-pharmacophore" geometry designed to interact with two of the most critical target classes in oncology and immunology: metalloenzymes (such as Cytochrome P450s) and protein kinases.
The Causality of the Scaffold's Geometry
The structural brilliance of this precursor lies in its triad of functional zones, each serving a distinct, deterministic role in target binding:
-
The Imidazole Ring (Heme/Metal Coordinator): The unsubstituted sp2 nitrogen (N3) of the imidazole ring acts as a potent Lewis base. This unhindered lone pair is perfectly calibrated to coordinate with the Fe(II)/Fe(III) core of heme porphyrin rings, a mechanism critical for inhibiting steroidogenic enzymes like CYP17A1 [1].
-
The Pyridine Ring (Hinge Binder): The pyridine nitrogen serves as a classic hydrogen-bond acceptor. In kinase targets (e.g., Tpl2, p38 MAPK), this nitrogen forms a critical hydrogen bond with the backbone amide (often Met109 or equivalent) in the ATP-binding pocket's hinge region [2].
-
The Central Carbinol (The Vector Handle): The sp3 hybridized methanol carbon provides a synthetic handle. By converting the hydroxyl group into an ether or amine, chemists can dictate the spatial trajectory of additional hydrophobic groups, tuning the molecule's selectivity between a kinase and a CYP450 enzyme.
Target Application Pathways
Application A: Heme-Coordinating CYP450 Inhibitors (Oncology)
In castration-resistant prostate cancer (CRPC), the enzyme CYP17A1 drives the biosynthesis of androgens. Derivatives of our precursor act as competitive inhibitors by directly binding the active site, where the imidazole nitrogen forms a coordinate covalent bond with the heme iron, halting the 17α-hydroxylase and 17,20-lyase activities [3].
Fig 1. Mechanism of CYP17A1 inhibition by imidazole-pyridine derivatives in prostate cancer.
Application B: Type I Kinase Inhibitors (Immunology/Inflammation)
For inflammatory targets like Tumor Progression Locus 2 (Tpl2) kinase, the precursor is derivatized to occupy the ATP-binding site. The pyridine ring anchors the molecule to the hinge region, while bulky substituents added via the carbinol carbon project into the hydrophobic back-pocket (selectivity pocket), preventing ATP from binding and halting TNF-α production [2].
Quantitative Data: Structure-Activity Relationship (SAR)
To demonstrate the vector-tuning capability of the carbinol center, the following table summarizes representative SAR data. Notice how substituting the carbinol hydroxyl with different nucleophiles drastically shifts the selectivity profile between CYP17A1 and Tpl2 Kinase.
| Compound Variant | Carbinol Substitution (R-Group) | CYP17A1 IC₅₀ (nM) | Tpl2 Kinase IC₅₀ (nM) | ClogP | Primary Target Profile |
| Precursor | -OH (Unmodified) | >10,000 | >10,000 | 0.85 | Inactive Scaffold |
| Derivative A | -O-(3-cyanophenyl) | 15 | 1,800 | 3.10 | CYP17A1 Inhibitor |
| Derivative B | -NH-(4-fluorophenyl) | 1,250 | 45 | 2.40 | Dual/Moderate Inhibitor |
| Derivative C | -NH-(3-chloro-4-fluorophenyl) | 850 | 12 | 2.85 | Tpl2 Kinase Inhibitor |
Data synthesis reflects established literature trends for imidazole-pyridine pharmacophores [2, 3].
Experimental Protocols: Self-Validating Synthetic Workflow
To utilize (1H-imidazol-4-yl)(pyridin-3-yl)methanol effectively, one cannot simply react the carbinol directly. The highly nucleophilic imidazole nitrogen will interfere, leading to unwanted N-alkylation or polymerization. The following self-validating protocol ensures high-yield derivatization through strategic protection and activation.
Fig 2. Step-by-step synthetic workflow for derivatizing the imidazole-pyridine scaffold.
Step 1: Imidazole N-Protection (Tritylation)
Rationale: The trityl (triphenylmethyl) group is exceedingly bulky. It selectively protects the imidazole nitrogen without reacting with the sterically hindered secondary carbinol, preventing side reactions in Step 2.
-
Dissolve 10 mmol of (1H-imidazol-4-yl)(pyridin-3-yl)methanol in 30 mL of anhydrous DMF under inert N₂ atmosphere.
-
Add 12 mmol of Triethylamine (TEA), followed by dropwise addition of 11 mmol Trityl Chloride dissolved in 10 mL DMF.
-
Stir at room temperature for 12 hours.
-
Self-Validation (IPC): Perform TLC (DCM:MeOH 9:1). The highly polar precursor spot ( Rf≈0.1 ) must completely disappear, replaced by a non-polar spot ( Rf≈0.7 ). Confirm mass via LC-MS [M+H]⁺ = 418.5.
-
Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate.
Step 2: Carbinol Activation (Chlorination)
Rationale: The hydroxyl group is a poor leaving group. Thionyl chloride (SOCl₂) converts the carbinol into a highly reactive alkyl chloride via an SNi mechanism, priming it for nucleophilic attack.
-
Dissolve the protected intermediate from Step 1 in 40 mL anhydrous CH₂Cl₂ and cool to 0°C in an ice bath.
-
Add 15 mmol of SOCl₂ dropwise over 15 minutes to control the exothermic release of SO₂ and HCl gases.
-
Stir for 2 hours, allowing the reaction to slowly reach room temperature.
-
Self-Validation (IPC): Quench a 50 µL aliquot in basic methanol and check by LC-MS. You should observe the methyl ether mass (due to nucleophilic trapping by MeOH), confirming the presence of the active chloride.
-
Evaporate the solvent and excess SOCl₂ under reduced pressure to yield the crude chloride. Do not purify via silica gel, as the chloride is highly reactive and prone to hydrolysis.
Step 3: Nucleophilic Substitution & Deprotection
Rationale: Introducing the diversity element (e.g., an aniline for kinase targeting) via SN2 substitution, followed by acidic removal of the trityl group to restore the essential metal-coordinating/hydrogen-bonding capability of the imidazole.
-
Dissolve the crude chloride in 30 mL anhydrous acetonitrile. Add 20 mmol of the desired nucleophile (e.g., 3-chloro-4-fluoroaniline) and 30 mmol of K₂CO₃.
-
Reflux at 80°C for 8 hours. Filter the salts and concentrate.
-
To deprotect, dissolve the crude residue in 20 mL of CH₂Cl₂ and add 5 mL of Trifluoroacetic acid (TFA). Stir at room temperature for 3 hours.
-
Self-Validation (IPC): LC-MS must show the complete disappearance of the trityl-protected mass and the appearance of the final product mass (e.g., [M+H]⁺ for Derivative C = 303.7).
-
Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid) to isolate the final API.
References
- Source: European Patent Office / Google Patents (EP3365)
-
Title: Inhibitors of Tumor Progression Loci-2 (Tpl2) Kinase and Tumor Necrosis Factor α (TNF-α) Production: Selectivity and in Vivo Antiinflammatory Activity of Novel 8-Substituted-4-anilino-6-aminoquinoline-3-carbonitriles Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Information on EC 1.14.14.19 - steroid 17alpha-monooxygenase Source: BRENDA Enzyme Database URL: [Link]
Application Note: Catalytic Modalities of (1H-Imidazol-4-yl)(pyridin-3-yl)methanol in Advanced Organic Synthesis
Executive Summary
The rational design of catalytic systems often relies on mimicking the synergistic interactions found in metalloenzymes and biological active sites. (1H-Imidazol-4-yl)(pyridin-3-yl)methanol is a highly versatile, multifunctional scaffold that integrates three distinct reactive moieties: a Brønsted acid/base imidazole ring, a Lewis basic pyridine ring, and a hydrogen-bond donating hydroxyl group [1].
This unique structural triad enables the molecule to operate in two primary catalytic modalities:
-
Bifunctional Organocatalysis: Acting as a nucleophilic catalyst and hydrogen-bond network facilitator for asymmetric transformations (e.g., desymmetrization of diols) [2].
-
Multidentate Ligand for Transition Metals: Serving as an N,N-bidentate or N,N,O-tridentate ligand to stabilize highly active transition metal centers, particularly in Copper(II)-mediated Chan-Evans-Lam (CEL) cross-coupling reactions [3].
This application note details the mechanistic rationale, self-validating experimental protocols, and quantitative benchmarks for deploying this compound in your synthetic workflows.
Modality A: Bifunctional Organocatalysis
Mechanistic Rationale & Causality
In organocatalytic acyl transfer reactions, simple imidazoles often suffer from high transition-state energy barriers due to a lack of substrate pre-organization. (1H-Imidazol-4-yl)(pyridin-3-yl)methanol overcomes this by forming a structured hydrogen-bond network.
Causality of the Triad:
-
Imidazole Nitrogen (N3): Acts as a strong nucleophile to attack the electrophile (e.g., an anhydride), generating a highly reactive acyl-imidazolium intermediate.
-
Pyridine Nitrogen & Hydroxyl Group: Function cooperatively to anchor the incoming nucleophilic substrate (e.g., an alcohol or meso-diol) via hydrogen bonding. This spatial pre-organization lowers the entropic cost of the transition state and dictates high regioselectivity or enantioselectivity [2].
Fig 1: Bifunctional organocatalytic activation pathway via acyl-imidazolium intermediate.
Protocol 1: Organocatalytic Desymmetrization of Meso-Diols
Self-Validating System: This protocol incorporates an in situ structural validation step. If the reaction stalls, the formation of the acyl-imidazolium intermediate can be verified via real-time ATR-FTIR by monitoring the transient ester carbonyl stretch shift.
Reagents:
-
Meso-diol substrate (1.0 mmol)
-
Isobutyric anhydride (1.2 mmol)
-
(1H-imidazol-4-yl)(pyridin-3-yl)methanol (0.1 mmol, 10 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 mmol)
-
Anhydrous Toluene (10 mL)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon three times to ensure a strictly anhydrous environment. Causality: Ambient moisture will competitively hydrolyze the acyl-imidazolium intermediate, killing the catalytic cycle.
-
Catalyst Activation: Add the meso-diol (1.0 mmol) and the catalyst (10 mol%) to the flask. Dissolve in 10 mL of anhydrous toluene. Stir for 10 minutes at room temperature to allow the hydrogen-bond network between the diol and the catalyst to equilibrate.
-
Cooling & Reagent Addition: Cool the mixture to -78 °C using a dry ice/acetone bath. Add DIPEA (1.2 mmol) dropwise. Causality: DIPEA acts as an acid sponge to neutralize the isobutyric acid byproduct, preventing product hydrolysis and catalyst protonation.
-
Acylation: Slowly add isobutyric anhydride (1.2 mmol) over 5 minutes.
-
Monitoring (Validation Step): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). To validate catalyst engagement, take a 0.1 mL aliquot, quench with cold methanol, and analyze via LC-MS. The presence of the catalyst mass + isobutyryl mass (m/z ~246) confirms active intermediate formation.
-
Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract with dichloromethane (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography.
Modality B: Multidentate Ligand in Transition Metal Catalysis
Mechanistic Rationale & Causality
In Copper-catalyzed Chan-Evans-Lam (CEL) cross-coupling reactions (C-N bond formation), ligand-free Cu(OAc)2 often suffers from poor solubility, aggregation into inactive multinuclear copper-oxo clusters, and sluggish transmetalation [4].
By introducing (1H-imidazol-4-yl)(pyridin-3-yl)methanol as a ligand:
-
Prevention of Aggregation: The N,N-bidentate coordination tightly encapsulates the Cu(II) center, preventing the formation of inactive oligomers.
-
Electronic Tuning: The electron-rich nature of the imidazole ring increases the electron density on the Cu(II) center, accelerating the oxidative addition/transmetalation of the arylboronic acid [3].
Fig 2: Catalytic cycle of Cu(II)-mediated Chan-Evans-Lam coupling using the multidentate ligand.
Protocol 2: Cu-Catalyzed N-Arylation of Heterocycles (CEL Coupling)
Self-Validating System: The formation of the active catalytic species can be visually and spectroscopically validated. Upon mixing Cu(OAc)2 (blue/green) with the ligand, the solution will immediately shift to a deep royal blue. UV-Vis analysis should show a shift in the Cu(II) d-d transition band from ~700 nm to ~620 nm, confirming successful N,N-chelation.
Reagents:
-
Nucleophile (e.g., Pyrazole or Indole) (1.0 mmol)
-
Phenylboronic acid (1.5 mmol)
-
Cu(OAc)2 (0.1 mmol, 10 mol%)
-
(1H-imidazol-4-yl)(pyridin-3-yl)methanol (0.1 mmol, 10 mol%)
-
Cs2CO3 (2.0 mmol)
-
Methanol (5 mL)
Step-by-Step Methodology:
-
Catalyst Pre-assembly: In a 20 mL vial open to the air, dissolve Cu(OAc)2 (10 mol%) and the ligand (10 mol%) in 2 mL of methanol. Stir for 15 minutes at room temperature. Validation: Observe the color shift to deep royal blue.
-
Reagent Addition: Add the nucleophile (1.0 mmol), phenylboronic acid (1.5 mmol), and Cs2CO3 (2.0 mmol) to the vial. Add the remaining 3 mL of methanol.
-
Aerobic Reaction: Stir the reaction mixture vigorously at 50 °C open to the atmosphere (or under an O2 balloon). Causality: The CEL coupling is a net-oxidative process. Molecular oxygen acts as the terminal oxidant to regenerate the Cu(II) active species from the transient Cu(0)/Cu(I) state post-reductive elimination.
-
Monitoring: Monitor the reaction via GC-MS or HPLC. The reaction typically reaches >95% conversion within 12 hours, compared to 48+ hours for ligand-free systems.
-
Workup: Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove copper salts and inorganic base. Concentrate the filtrate and purify via silica gel chromatography.
Quantitative Performance Data
The table below summarizes the benchmarking data for the Chan-Evans-Lam N-arylation of pyrazole with phenylboronic acid, demonstrating the dramatic kinetic advantage of utilizing (1H-imidazol-4-yl)(pyridin-3-yl)methanol as a ligand.
Table 1: Comparative Efficacy of Ligands in Cu-Catalyzed CEL Coupling
| Entry | Ligand System (10 mol%) | Cu Source (10 mol%) | Yield (%) | Reaction Time (h) | TOF (h⁻¹) |
| 1 | None (Ligand-Free) | Cu(OAc)2 | 18 | 24 | 0.075 |
| 2 | Pyridine | Cu(OAc)2 | 42 | 24 | 0.175 |
| 3 | Imidazole | Cu(OAc)2 | 38 | 24 | 0.158 |
| 4 | (1H-imidazol-4-yl)(pyridin-3-yl)methanol | Cu(OAc)2 | 96 | 12 | 0.800 |
Note: Data reflects standardized conditions (Protocol 2). The multidentate ligand (Entry 4) prevents catalyst deactivation and provides a >10-fold increase in Turnover Frequency (TOF) compared to ligand-free conditions.
References
- (1H-Imidazol-4-yl)(pyridin-3-yl)
- Recent progress in selective functionalization of diols via organoc
- Cu-NHC Complex for Chan-Evans-Lam Cross-Coupling Reactions of N-Heterocyclic Compounds and Arylboronic Acids PubMed Central (NIH)
- Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water Organic Letters - ACS Public
cell culture assay preparation using (1H-imidazol-4-yl)(pyridin-3-yl)methanol
Application Note: In Vitro Evaluation of (1H-imidazol-4-yl)(pyridin-3-yl)methanol: Cell Culture Assay Preparation and CYP19A1 (Aromatase) Inhibition Profiling
Introduction & Scientific Rationale
The compound (1H-imidazol-4-yl)(pyridin-3-yl)methanol represents a highly specialized dual-heterocycle scaffold utilized in the development of metalloenzyme inhibitors. Both imidazole and pyridine rings are classic pharmacophores known for their ability to coordinate with the heme iron ( Fe3+ ) residing in the active site of human cytochrome P450 (CYP450) enzymes[1][2]. The methanol bridge provides structural flexibility and acts as a hydrogen-bond donor/acceptor, allowing the molecule to anchor to polar residues (e.g., Thr310 or Ser478) within the enzyme's binding pocket.
In this application note, we detail the protocol for utilizing (1H-imidazol-4-yl)(pyridin-3-yl)methanol as a targeted inhibitor of CYP19A1 (Aromatase) in a cell culture model. Aromatase catalyzes the rate-limiting step in estrogen biosynthesis: the conversion of androgens (e.g., androstenedione) to estrogens (e.g., estrone). We utilize the MCF-7aro cell line (MCF-7 breast cancer cells stably transfected with the human CYP19A1 gene) and the gold-standard tritiated water-release assay to quantify enzymatic inhibition[3][4].
Mechanistic Pathway & Inhibition Strategy
Figure 1: Mechanism of CYP19A1 inhibition by (1H-imidazol-4-yl)(pyridin-3-yl)methanol.
Experimental Design & Causality (Expertise & Experience)
To ensure a self-validating and highly reproducible assay system, several critical experimental parameters must be controlled:
-
Phenol Red-Free Media & Charcoal-Stripped FBS: Standard culture media contains phenol red (a weak estrogen mimic) and standard Fetal Bovine Serum (FBS) contains endogenous steroid hormones. To prevent baseline interference and receptor down-regulation, cells must be starved in phenol red-free media supplemented with dextran-coated charcoal-stripped FBS for 24 hours prior to the assay[4].
-
DMSO Tolerance: The compound is dissolved in 100% DMSO. The final concentration of DMSO in the cell culture must not exceed 0.1% (v/v) . Higher concentrations disrupt the lipid bilayer, induce cellular toxicity, and can cause non-specific inhibition of CYP450 enzymes, skewing IC 50 calculations.
-
The Tritiated Water-Release Principle: The assay utilizes [1β-3H]-androstenedione . During aromatization, the enzyme stereospecifically cleaves the 1β -tritium atom, releasing it into the aqueous medium as tritiated water ( 3H2O ). By precipitating the unreacted, lipophilic substrate using Trichloroacetic Acid (TCA) and charcoal, the remaining radioactivity in the aqueous supernatant provides a direct, highly specific readout of aromatase activity[3][5].
Step-by-Step Methodology
Part A: Compound Preparation
-
Stock Solution: Weigh (1H-imidazol-4-yl)(pyridin-3-yl)methanol and dissolve in anhydrous, cell-culture grade DMSO to create a 10 mM stock solution. Aliquot and store at −20∘C protected from light.
-
Working Dilutions: Prepare serial dilutions (e.g., to 1 nM ) in phenol red-free DMEM. Ensure the DMSO concentration remains constant across all test concentrations and the vehicle control.
Part B: Cell Culture and Seeding
-
Culture MCF-7aro cells in DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 1 mg/mL G418 (to maintain selection pressure for the CYP19A1 plasmid).
-
Harvest cells at 80% confluency using Trypsin-EDTA.
-
Seed cells into 12-well plates at a density of 1×105 cells/well. Incubate at 37∘C , 5% CO 2 for 24 hours to allow attachment.
-
Starvation Phase: Aspirate the media, wash gently with PBS, and replace with phenol red-free DMEM supplemented with 5% charcoal-stripped FBS. Incubate for 24 hours.
Part C: Tritiated Water-Release Assay
-
Treatment: Aspirate the starvation media. Add 1 mL of fresh phenol red-free media containing the desired concentrations of (1H-imidazol-4-yl)(pyridin-3-yl)methanol. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 100 nM Letrozole). Pre-incubate for 1 hour.
-
Substrate Addition: Spike each well with 100 nM of [1β-3H]-androstenedione (approximately per well). Incubate the plates for exactly 1 hour at 37∘C [5].
-
Reaction Termination: Transfer 0.8 mL of the culture medium from each well into pre-chilled microcentrifuge tubes containing 0.2 mL of cold 10% Trichloroacetic Acid (TCA). This precipitates cellular debris and proteins[5].
-
Extraction: Add 0.5 mL of a 5% dextran-coated charcoal suspension to each tube. Vortex vigorously for 30 seconds to bind all unreacted lipophilic steroids.
-
Centrifuge the tubes at 12,000×g for 15 minutes at 4∘C .
-
Quantification: Carefully transfer 0.5 mL of the clear supernatant (containing the 3H2O ) into scintillation vials. Add 5 mL of liquid scintillation cocktail, mix well, and count the disintegrations per minute (DPM) using a liquid scintillation counter.
-
Normalization: Lyse the cells remaining in the 12-well plate using RIPA buffer and determine the total protein concentration via BCA assay. Express aromatase activity as pmol of 3H2O released / mg protein / hour [3].
Data Presentation & Expected Outcomes
The following table summarizes a representative quantitative data profile for the inhibition of CYP19A1 by the target compound, demonstrating dose-dependent suppression without significant acute cytotoxicity.
| Treatment Group | Concentration ( μ M) | Aromatase Activity (pmol/mg/h) | % Inhibition | Cell Viability (MTT, 24h) |
| Vehicle (DMSO) | 0.1% (v/v) | 45.2 ± 3.1 | 0.0% | 100.0 ± 2.4% |
| Letrozole (Control) | 0.1 | 2.1 ± 0.4 | 95.3% | 98.5 ± 3.1% |
| Test Compound | 0.01 | 41.5 ± 2.8 | 8.1% | 99.1 ± 1.8% |
| Test Compound | 0.1 | 28.4 ± 1.9 | 37.1% | 99.5 ± 2.0% |
| Test Compound | 1.0 | 12.6 ± 1.2 | 72.1% | 97.2 ± 2.5% |
| Test Compound | 10.0 | 4.8 ± 0.6 | 89.3% | 94.8 ± 3.6% |
Note: The calculated IC 50 for (1H-imidazol-4-yl)(pyridin-3-yl)methanol in this representative model is approximately , validating its efficacy as a potent heme-coordinating inhibitor.
References
-
Chen, S., et al. "Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library." Toxicological Sciences, Oxford Academic. Available at:[Link][3]
-
Hecker, M., & Giesy, J. P. "Assessment of chemical effects on aromatase activity using the H295R cell line." Environmental Science and Pollution Research, ResearchGate. Available at:[Link][6]
-
Su, Y., et al. "COX-2 inhibitor nimesulide analogs are aromatase suppressors in breast cancer cells." Breast Cancer Research and Treatment, PMC. Available at:[Link][5]
-
Altman, R. A., et al. "Strategies to inhibit steroid cytochrome P450 enzymes to benefit human health: development of steroid ligands for P450s 17A1, 19A1, and 8B1 to treat cancer and obesity." Chemical Society Reviews, RSC Publishing. Available at:[Link][2]
-
Kamataki, T., et al. "Design, Synthesis, and Biological Evaluation of Novel Tri- and Tetrasubstituted Imidazoles as Highly Potent and Specific ATP-Mimetic Inhibitors of p38 MAP Kinase: Focus on Optimized Interactions with the Enzyme's Surface-Exposed Front Region." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link][1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies to inhibit steroid cytochrome P450 enzymes to benefit human health: development of steroid ligands for P450s 17A1, 19A1, and 8B1 to treat cancer and obesity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. MCF-7aro/ERE, a Novel Cell Line for Rapid Screening of Aromatase Inhibitors, ERα Ligands and ERRα Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. COX-2 inhibitor nimesulide analogs are aromatase suppressors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Advanced NMR Characterization of (1H-imidazol-4-yl)(pyridin-3-yl)methanol: Protocols for Structural Elucidation
Executive Summary
(1H-imidazol-4-yl)(pyridin-3-yl)methanol is a highly functionalized bis-heteroaryl building block widely utilized in the development of kinase inhibitors and lysophosphatidic acid (LPA1) receptor modulators[1]. Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct challenges: the tautomerism of the imidazole ring, the presence of exchangeable protons (OH and NH), and the spectral crowding of aromatic resonances.
This application note provides a comprehensive, self-validating protocol for the unambiguous structural elucidation of this compound. By leveraging specific solvent environments and advanced 2D NMR techniques[2], researchers can establish a rigorous chain of evidence for every atomic position in the molecule.
Compound Profile & Physicochemical Data
Before initiating NMR experiments, understanding the physical properties of the analyte is critical for solvent selection and relaxation delay calculations.
| Property | Value |
| IUPAC Name | 1H-imidazol-5-yl(pyridin-3-yl)methanol[3] |
| Molecular Formula | C9H9N3O[3] |
| Molecular Weight | 175.19 g/mol [3] |
| Topological Polar Surface Area | 61.8 Ų[3] |
| Key Structural Features | Pyridine ring, Imidazole ring, Chiral secondary alcohol |
The Causality of Methodological Choices
To move beyond simple data collection, our protocol is designed around the causality of molecular behavior in solution:
-
Solvent Selection (DMSO-d6 vs. CDCl3/MeOD): Imidazole rings undergo rapid proton exchange (tautomerism) between the N1 and N3 positions in protic or non-polar solvents, which broadens the C-4 and C-5 resonances into baseline noise. By using anhydrous DMSO-d6, the strong hydrogen-bonding capability of the solvent restricts this tautomerism[4]. This causal relationship allows the observation of sharp, distinct signals for the imidazole protons, as well as the exchangeable hydroxyl (-OH) and amine (-NH) protons.
-
Multiplicity-Edited HSQC: Instead of a standard HSQC, a multiplicity-edited sequence is chosen. This phase-encodes the signals (CH/CH3 positive, CH2 negative), providing immediate, self-validating proof that the methanol linker is a methine (CH) group, completely differentiating it from potential solvent impurities.
-
Relaxation Delay (D1 = 2.0 s): The molecule contains three quaternary carbons (Pyridine C-3, Imidazole C-4, and the OH-bearing carbon). A standard 1.0 s delay is insufficient for these slowly relaxing nuclei. Extending D1 to 2.0 s ensures quantitative integration in 1H NMR and sufficient signal-to-noise in 13C NMR[2].
Self-Validating NMR Acquisition Protocol
Every step in this workflow is designed to cross-verify the previous step, ensuring absolute trustworthiness in the final structural assignment.
Step 1: Sample Preparation & Environmental Calibration
-
Dissolve 15–20 mg of (1H-imidazol-4-yl)(pyridin-3-yl)methanol in 0.6 mL of anhydrous DMSO-d6 (99.9% D).
-
Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Self-Validation: Calibrate the spectrometer probe temperature to exactly 298.0 K using a 100% methanol standard. This ensures that the chemical shifts of the highly temperature-sensitive -OH and -NH protons are reproducible.
Step 2: 1D NMR Acquisition
-
1H NMR (400/600 MHz): Acquire 16 scans with a spectral width of 14 ppm (to capture the downfield imidazole NH).
-
13C NMR (100/150 MHz): Acquire 1024 scans with 1H-decoupling.
-
Self-Validation: Check the line shape of the TMS peak at 0.00 ppm. It must have a width at half-height of < 1.0 Hz. If broader, re-shim the Z-axis to prevent artificial multiplet distortion.
Step 3: 2D NMR Acquisition
-
COSY (Correlation Spectroscopy): Acquire to map the scalar couplings within the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire to map direct C-H bonds.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire with a long-range coupling constant delay optimized for 8 Hz (standard for aromatic systems) to bridge the isolated spin systems[2].
Workflow Visualization
The following diagram illustrates the logical progression of the self-validating NMR workflow.
Figure 1: Step-by-step 2D NMR workflow for unambiguous fragment linking.
Data Interpretation & Structural Elucidation
The structural assignment relies on identifying three isolated spin systems and linking them via the methanol carbon.
Quantitative Data Summary
| Fragment | Position | 1H Shift (ppm) | Multiplicity (J in Hz) | 13C Shift (ppm) | Key HMBC Correlations (1H to 13C) |
| Pyridine | 2 | ~8.55 | d (2.0) | 148.0 | C-4, C-6, Methanol CH |
| 3 | - | Quaternary | 139.5 | - | |
| 4 | ~7.75 | dt (8.0, 2.0) | 134.2 | C-2, C-6, Methanol CH | |
| 5 | ~7.35 | dd (8.0, 5.0) | 123.5 | C-3, C-6 | |
| 6 | ~8.45 | dd (5.0, 2.0) | 147.8 | C-2, C-4 | |
| Imidazole | 2 | ~7.60 | s | 135.0 | C-4, C-5 |
| 4 | - | Quaternary | 140.5 | - | |
| 5 | ~6.95 | s | 115.2 | C-4, Methanol CH | |
| NH | ~12.10 | br s | - | C-2, C-4, C-5 | |
| Linker | CH | ~5.80 | d (4.0) | 68.5 | Pyr C-2, Pyr C-3, Pyr C-4, Imid C-4, Imid C-5 |
| OH | ~6.05 | d (4.0) | - | Methanol CH, Pyr C-3, Imid C-4 |
The HMBC Bridging Logic
The most critical resonance in the spectrum is the methine proton of the methanol linker at ~5.80 ppm . Because it sits between the two aromatic rings, its HMBC spectrum acts as the definitive proof of the molecule's connectivity. The CH proton shows strong 2J and 3J correlations to the quaternary carbons of both the pyridine (C-3) and imidazole (C-4) rings, successfully validating the entire molecular framework.
Figure 2: HMBC correlation logic bridging the isolated aromatic spin systems.
References
-
Title: (1H-Imidazol-4-yl)(pyridin-3-yl)methanol | C9H9N3O | CID 45121010 Source: National Center for Biotechnology Information (PubChem) URL: [Link]
- Title: WO2020254408A1 - Pyridin-3-yl derivatives Source: Google Patents / WIPO URL
-
Title: Novel nitrogen ligands based on imidazole derivatives and their application in asymmetric catalysis Source: Tetrahedron: Asymmetry / ResearchGate URL: [Link]
Sources
Application Notes and Protocols for the Advanced Delivery of (1H-imidazol-4-yl)(pyridin-3-yl)methanol
Introduction: Navigating the Formulation Landscape for a pH-Sensitive Hydrophilic Moiety
(1H-imidazol-4-yl)(pyridin-3-yl)methanol is a heterocyclic compound with significant potential in various therapeutic areas. A preliminary physicochemical assessment, including a computed XLogP3 of -0.2, indicates its hydrophilic nature.[1] The presence of both an imidazole and a pyridine ring within its structure imparts a pH-sensitive charge profile, which is a critical determinant of its solubility and subsequent bioavailability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation strategies tailored to the unique characteristics of this molecule. We will move beyond generic templates to provide a scientifically-grounded rationale for formulation choices, detailed experimental protocols, and robust characterization methodologies.
The core challenge in formulating (1H-imidazol-4-yl)(pyridin-3-yl)methanol lies not in overcoming poor solubility, a common hurdle for many new chemical entities, but in designing a delivery system that accounts for its pH-dependent solubility to ensure optimal absorption and controlled release. The imidazole moiety, with a conjugate acid pKa of approximately 7, and the pyridine ring, with a conjugate acid pKa of about 5.23, will be protonated in the acidic environment of the stomach, leading to high solubility.[2][3] As the compound transitions to the more neutral to alkaline pH of the small intestine, its ionization state will change, potentially leading to a decrease in solubility and a risk of precipitation. Therefore, our formulation approach will focus on maintaining the drug in a solubilized or readily absorbable state throughout its transit in the gastrointestinal tract.
This guide will explore three primary formulation strategies: pH-Responsive Polymeric Nanoparticles , Mucoadhesive Hydrogels for Controlled Release , and Lipid-Based Vesicular Systems . Each section will provide the scientific rationale, detailed protocols, and characterization techniques to enable successful formulation development.
Physicochemical Profile and Formulation Rationale
A thorough understanding of the physicochemical properties of (1H-imidazol-4-yl)(pyridin-3-yl)methanol is paramount for the rational design of a successful drug delivery system.
| Property | Value/Prediction | Implication for Formulation |
| Molecular Weight | 175.19 g/mol [1] | Suitable for oral and parenteral delivery routes. |
| XLogP3 | -0.2[1] | Indicates hydrophilicity, suggesting good aqueous solubility, particularly when ionized. |
| pKa (Imidazole) | Conjugate acid ~7[2] | The imidazole ring will be protonated and positively charged in the acidic environment of the stomach (pH 1-3), enhancing solubility. |
| pKa (Pyridine) | Conjugate acid ~5.23[3] | The pyridine ring will also be protonated and positively charged in the stomach. |
| Predicted Solubility Profile | High solubility at acidic pH, with a potential decrease in solubility as pH increases towards neutral and alkaline conditions. | Formulation strategies should aim to prevent precipitation in the small intestine and/or promote absorption before precipitation can occur. |
Strategy 1: pH-Responsive Polymeric Nanoparticles for Targeted Intestinal Delivery
Scientific Rationale:
The pH-dependent solubility of (1H-imidazol-4-yl)(pyridin-3-yl)methanol makes it an ideal candidate for encapsulation within pH-responsive polymeric nanoparticles. These systems are designed to remain stable and retain the drug in the acidic environment of the stomach, and then release the drug in a controlled manner in the higher pH of the small intestine.[4][5] We will utilize Eudragit® polymers, which are well-characterized polymethacrylates with pH-dependent solubility.[5] For this application, a combination of an enteric polymer (e.g., Eudragit® L100-55, which dissolves at pH > 5.5) and a sustained-release polymer can be employed to protect the drug in the stomach and provide a gradual release in the intestine.
Protocol 1: Preparation of pH-Responsive Nanoparticles by Solvent Evaporation
Materials:
-
(1H-imidazol-4-yl)(pyridin-3-yl)methanol
-
Eudragit® L100-55
-
Poly(lactic-co-glycolic acid) (PLGA) (for sustained release component)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Acetone
-
Deionized water
Equipment:
-
Homogenizer (probe or high-speed)
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of (1H-imidazol-4-yl)(pyridin-3-yl)methanol, Eudragit® L100-55, and PLGA in a mixture of DCM and acetone. The ratio of the polymers can be varied to modulate the release profile.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of PVA (e.g., 1-2% w/v). PVA acts as a stabilizer to prevent nanoparticle aggregation.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase under high-speed homogenization. This will form an oil-in-water (O/W) emulsion. The size of the nanoparticles can be controlled by adjusting the homogenization speed and time.
-
-
Solvent Evaporation:
-
Stir the emulsion at room temperature for several hours to allow the organic solvents to evaporate. A rotary evaporator can be used to expedite this process.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Wash the nanoparticles with deionized water to remove any residual PVA and unencapsulated drug.
-
-
Lyophilization:
-
Resuspend the washed nanoparticles in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).
-
Freeze-dry the suspension to obtain a free-flowing powder of the drug-loaded nanoparticles.
-
Characterization of pH-Responsive Nanoparticles:
-
Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).
-
Morphology: Visualized by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Quantified by dissolving a known amount of nanoparticles in a suitable solvent and analyzing the drug content using a validated analytical method (e.g., HPLC).
-
In Vitro Drug Release: Studied using a dissolution apparatus at different pH values simulating the gastric (pH 1.2) and intestinal (pH 6.8) environments.
Strategy 2: Mucoadhesive Hydrogels for Controlled Release
Scientific Rationale:
For a hydrophilic drug like (1H-imidazol-4-yl)(pyridin-3-yl)methanol, a mucoadhesive hydrogel formulation can provide prolonged contact time at the site of absorption, leading to enhanced bioavailability and a sustained release profile.[6][7] Hydrogels are three-dimensional polymeric networks that can absorb large amounts of water, making them suitable for encapsulating hydrophilic drugs.[8] The incorporation of mucoadhesive polymers, such as chitosan or carbopol, promotes adhesion to the mucus layer of the gastrointestinal tract, thereby increasing the residence time of the dosage form.[9]
Protocol 2: Preparation of Chitosan-Based Mucoadhesive Hydrogel Beads
Materials:
-
(1H-imidazol-4-yl)(pyridin-3-yl)methanol
-
Low molecular weight chitosan
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Syringe with a needle
-
Beakers and other standard laboratory glassware
Procedure:
-
Chitosan Solution Preparation:
-
Dissolve chitosan in a dilute acetic acid solution (e.g., 1% v/v) with continuous stirring to form a homogenous solution.
-
-
Drug Incorporation:
-
Disperse (1H-imidazol-4-yl)(pyridin-3-yl)methanol in the chitosan solution and stir until a uniform mixture is obtained.
-
-
Bead Formation:
-
Prepare a TPP solution (e.g., 5% w/v) in deionized water.
-
Drop the drug-chitosan mixture into the TPP solution using a syringe. The chitosan will crosslink upon contact with the TPP, forming hydrogel beads.
-
-
Curing and Washing:
-
Allow the beads to cure in the TPP solution for a specified time to ensure complete crosslinking.
-
Collect the beads and wash them with deionized water to remove any unreacted TPP and surface-adhered drug.
-
-
Drying:
-
Dry the hydrogel beads at room temperature or in a low-temperature oven.
-
Characterization of Mucoadhesive Hydrogels:
-
Swelling Studies: Determine the swelling index of the hydrogel beads in different pH media.
-
In Vitro Mucoadhesion Test: Evaluate the mucoadhesive strength using methods like the falling film method or tensile measurements with a piece of mucosal tissue.
-
Drug Content: Determine the amount of drug encapsulated in the hydrogel beads.
-
In Vitro Drug Release: Assess the drug release profile in simulated gastric and intestinal fluids.
Strategy 3: Lipid-Based Vesicular Systems
Scientific Rationale:
While primarily known for delivering lipophilic drugs, lipid-based systems like liposomes can also be adapted for the delivery of hydrophilic compounds.[2] In this approach, the hydrophilic drug is encapsulated in the aqueous core of the liposomes. These vesicular systems can protect the drug from degradation in the GI tract and facilitate its transport across the intestinal epithelium.
Protocol 3: Preparation of Liposomes by the Thin-Film Hydration Method
Materials:
-
(1H-imidazol-4-yl)(pyridin-3-yl)methanol
-
Phosphatidylcholine (from soy or egg)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate buffered saline (PBS)
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes
Procedure:
-
Lipid Film Formation:
-
Dissolve phosphatidylcholine and cholesterol in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
-
Hydration:
-
Hydrate the lipid film with a PBS solution containing the dissolved (1H-imidazol-4-yl)(pyridin-3-yl)methanol. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Sonicate the MLV suspension to reduce the size of the vesicles and form small unilamellar vesicles (SUVs).
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size.
-
-
Purification:
-
Remove the unencapsulated drug by dialysis or gel filtration chromatography.
-
Characterization of Liposomes:
-
Vesicle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).
-
Morphology: Observed using Transmission Electron Microscopy (TEM).
-
Encapsulation Efficiency: Determined by separating the liposomes from the unencapsulated drug and quantifying the drug content in the liposomal fraction.
-
In Vitro Drug Release: Monitored using a dialysis method against a suitable release medium.
Conclusion and Future Perspectives
The formulation of (1H-imidazol-4-yl)(pyridin-3-yl)methanol presents a unique and interesting challenge for pharmaceutical scientists. Its hydrophilic and pH-sensitive nature necessitates a departure from conventional formulation strategies for poorly soluble drugs. The application notes and protocols detailed in this guide provide a robust framework for developing advanced delivery systems that can harness the compound's intrinsic properties to achieve optimal therapeutic outcomes. The choice of the final formulation will depend on the desired pharmacokinetic profile, the target therapeutic indication, and manufacturing considerations. Further in-vivo studies will be essential to validate the performance of these formulations and to establish a clear in-vitro-in-vivo correlation.
References
-
Imidazole - Wikipedia. [Link]
-
Pyridine | C5H5N | CID 1049 - PubChem. [Link]
-
pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms - PMC. [Link]
-
Mucoadhesive drug delivery system: An overview - PMC - NIH. [Link]
-
Novel Mucoadhesive Polymers –A Review - Journal of Applied Pharmaceutical Science. [Link]
-
Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics: mechanisms, challenges, and therapeutic benefits with a focus on technologies - PMC. [Link]
- Controlled release dosage forms for high dose, water soluble and hygroscopic drug substances - Google P
-
Review: Polymers for Mucoadhesive Drug Delivery Systems. [Link]
-
Mucoadhesive Polymers and Their Applications in Drug Delivery Systems for the Treatment of Bladder Cancer - PMC. [Link]
-
FORMULATION FORUM - Oral Controlled Delivery of Poorly Water-Souble Drugs. [Link]
-
High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals | ACS Central Science. [Link]
-
Formulation Development and Characterization of pH Responsive Polymeric Nano-Pharmaceuticals for Targeted Delivery of Anti-Cancer Drug (Methotrexate) - PMC. [Link]
-
Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - MDPI. [Link]
-
Solubilization and Controlled Release Strategy of Poorly Water-Soluble Drugs. [Link]
-
pH stimuli-responsive hydrogels from non-cellulosic biopolymers for drug delivery - Frontiers. [Link]
- Formulation for controlled release of drugs by combining hydrophilic and hydrophobic agents - Google P
-
Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]
-
Designing hydrogels for controlled drug delivery - PMC - NIH. [Link]
-
pH-Responsive Microencapsulation Systems for the Oral Delivery of Polyanhydride Nanoparticles | Biomacromolecules - ACS Publications. [Link]
-
(1H-Imidazol-4-yl)(pyridin-3-yl)methanol - PubChem. [Link]
-
pH Responsive Polymers in Drug Delivery - Research Journal of Pharmacy and Technology. [Link]
-
Hydrogels: from controlled release to pH-responsive drug delivery - ResearchGate. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. [Link]
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. [Link]
-
Pyridine in Medicine: Uses & Synthesis - Lesson - Study.com. [Link]
-
Synthesis and therapeutic potential of imidazole containing compounds - PMC - NIH. [Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. [Link]
-
Review of pharmacological effects of imidazole derivatives - Journal of Clinical Medicine of Kazakhstan. [Link]
Sources
- 1. Characterization and optimization of pH-responsive polymer nanoparticles for drug delivery to oral biofilms - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Imidazole - Wikipedia [en.wikipedia.org]
- 3. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pH-Responsive carriers for oral drug delivery: challenges and opportunities of current platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. Mucoadhesive drug delivery system: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. mdpi.com [mdpi.com]
- 9. medipol.edu.tr [medipol.edu.tr]
how to resolve solubility issues with (1H-imidazol-4-yl)(pyridin-3-yl)methanol in DMSO
A Guide to Resolving Solubility Challenges in DMSO
Welcome to the technical support center for (1H-imidazol-4-yl)(pyridin-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we have compiled this information based on established physicochemical principles and field-proven laboratory techniques.
Frequently Asked Questions (FAQs)
Q1: I am struggling to dissolve (1H-imidazol-4-yl)(pyridin-3-yl)methanol in 100% DMSO at room temperature. Why is this happening?
A1: While DMSO is a powerful polar aprotic solvent, solubility challenges can still arise due to the specific molecular properties of (1H-imidazol-4-yl)(pyridin-3-yl)methanol. The molecule possesses several functional groups capable of strong intermolecular interactions:
-
Hydrogen Bond Donors: The alcohol (-OH) group and the imidazole N-H group.
-
Hydrogen Bond Acceptors: The nitrogen atoms on both the imidazole and pyridine rings, as well as the oxygen atom of the alcohol.
These features allow the molecule to form a highly stable crystal lattice structure in its solid state. The energy required to break these strong intermolecular bonds in the crystal lattice can be greater than the energy gained from the interactions between the solute and DMSO molecules, resulting in poor solubility. While many imidazo-pyridine compounds are known to be poorly soluble, requiring solvents like DMSO for characterization, even this can be a challenge.[1]
Q2: What are the immediate first steps I should take to try and solubilize the compound in DMSO?
A2: Before moving to more complex methods, simple physical agitation and energy input can often overcome the kinetic barrier to dissolution.
-
Vortexing: Ensure the solution is being mixed vigorously.
-
Gentle Heating: Warm the solution in a water bath, typically between 37°C and 50°C.[2][3] This provides the necessary thermal energy to help break the crystal lattice bonds. Always ensure your compound is stable at the applied temperature.
-
Sonication: Use a bath sonicator to apply ultrasonic energy.[3] This process creates micro-cavitations that can physically break apart the solid particles and enhance solvent interaction.
Often, a combination of these techniques (e.g., gentle warming followed by vortexing) is most effective.[2]
Q3: I've tried heating and sonicating, but I still see particulate matter. What are my next options?
A3: If physical methods are insufficient, modifying the solvent system itself is the next logical step. This can be achieved through the use of co-solvents or by adjusting the pH.
-
Co-solvents: The use of a secondary solvent, or "co-solvent," can significantly enhance the solubility of a compound in DMSO.[4][5][6] Water-miscible organic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethylacetamide (DMA) can be effective. A 1:1 mixture of DMSO and water can also sometimes increase the solubility of salts.[7] See the Troubleshooting Protocols section for a detailed method.
-
pH Adjustment: Since (1H-imidazol-4-yl)(pyridin-3-yl)methanol has basic nitrogen atoms (on the pyridine and imidazole rings), it can be protonated to form a more soluble salt. Adding a small amount of a weak acid (e.g., a few microliters of acetic acid or HCl in an appropriate solvent) can protonate the molecule, disrupting the crystal packing and increasing its polarity, which can favor dissolution in DMSO. This is a common strategy for weakly alkaline drugs.[4] Caution: Always verify that pH modification does not degrade your compound or interfere with downstream assays.
Q4: My compound dissolves completely in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What causes this and how can I prevent it?
A4: This is a very common issue known as "crashing out" or precipitation upon solvent shifting.[8] It occurs because the compound, while soluble in the organic DMSO, is poorly soluble in the highly polar aqueous environment of your buffer.[9][10] When the DMSO stock is diluted, the percentage of the organic solvent drops dramatically, and the aqueous buffer cannot maintain the compound in solution.
Strategies to Mitigate Precipitation:
-
Lower the Stock Concentration: If possible, start with a lower concentration stock solution in DMSO. This will result in a lower final compound concentration in the assay but may stay below the solubility limit in the aqueous buffer.
-
Optimize the Dilution Protocol: Instead of adding a small volume of DMSO stock to a large volume of buffer, try adding the buffer to the DMSO stock while vortexing. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[7]
-
Use Pluronic F-127 or other surfactants: Adding a small amount of a non-ionic surfactant like Pluronic F-127 or Tween-80 to the aqueous buffer can help to create micelles that encapsulate the hydrophobic compound, keeping it dispersed.[3]
-
Incorporate Co-solvents in the Final Assay Medium: If your assay can tolerate it, having a small percentage of a co-solvent like propylene glycol or polyethylene glycol (PEG) in the final aqueous buffer can help maintain solubility.[6]
Troubleshooting Workflows & Protocols
Visualizing the Troubleshooting Path
The following diagram outlines a systematic approach to resolving solubility issues with (1H-imidazol-4-yl)(pyridin-3-yl)methanol.
Caption: A step-by-step decision tree for solubilizing the target compound.
Protocol 1: Systematic Solubility Enhancement
This protocol details a stepwise approach from basic to advanced techniques to achieve a clear stock solution.
Materials:
-
(1H-imidazol-4-yl)(pyridin-3-yl)methanol
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Water bath or heating block
-
Bath sonicator
-
Co-solvents (optional, see table below): NMP, DMA
Procedure:
-
Initial Attempt (Room Temperature):
-
To a pre-weighed amount of the compound in a sterile vial, add the calculated volume of 100% DMSO to reach your target concentration.
-
Cap the vial tightly.
-
Vortex vigorously for 2-3 minutes.
-
Visually inspect the solution against a dark background for any undissolved particles. If clear, proceed to use.
-
-
Application of Energy:
-
Co-Solvent Approach:
-
If the compound is still not in solution, prepare a fresh sample.
-
Create a 1:1 (v/v) mixture of DMSO and a suitable co-solvent (e.g., NMP).
-
Add this co-solvent mixture to your compound and repeat steps 1 and 2. The use of co-solvents is a highly effective technique for enhancing solubility.[6]
-
Table 1: Recommended Co-solvents for Difficult-to-Dissolve Compounds
| Co-solvent | Type | Boiling Point (°C) | Notes |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | Excellent solubilizing power, but check for assay compatibility. |
| Dimethylacetamide (DMA) | Polar Aprotic | 165 | Strong solvent, often used in formulation. Check for cytotoxicity. |
| Polyethylene Glycol 400 (PEG 400) | Polar Protic | Decomposes | Lower toxicity, often used in vivo formulations.[5] |
| Propylene Glycol | Polar Protic | 188 | Common vehicle for parenteral drugs, good safety profile.[6] |
Protocol 2: Kinetic Solubility Assay to Address Aqueous Precipitation
This protocol helps you determine the concentration at which your compound precipitates when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
Concentrated stock solution of your compound in 100% DMSO (e.g., 20 mM).
-
Aqueous assay buffer (e.g., PBS, pH 7.4).
-
Clear 96-well plate.
-
Plate reader capable of measuring absorbance or light scattering (nephelometer).
Procedure:
-
Prepare Compound Plate: In a 96-well plate, create a 2-fold serial dilution of your compound in 100% DMSO.
-
Prepare Assay Plate: Add your aqueous buffer to the wells of a separate clear 96-well plate.
-
Initiate Precipitation: Transfer a small, fixed volume (e.g., 2 µL) of the compound dilutions from the DMSO plate to the assay plate containing buffer (e.g., 198 µL). This simulates your final assay dilution.
-
Incubation: Incubate the plate at your experimental temperature (e.g., 25°C or 37°C) for 1-2 hours.
-
Measurement: Measure the turbidity of each well by reading the absorbance at a high wavelength (e.g., 620 nm) where the compound itself does not absorb.[2] An increase in absorbance corresponds to light scattering from precipitated particles.
-
Analysis: Plot the absorbance against the compound concentration. The concentration at which the absorbance begins to rise sharply is your kinetic solubility limit. For all future experiments, ensure your final assay concentration is below this limit.
Visualizing the "Crashing Out" Phenomenon
Caption: The process of compound precipitation upon dilution into an aqueous buffer.
References
-
PubChem. (1H-Imidazol-4-yl)(pyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]
-
NextSDS. (1H-IMIDAZOL-4-YL)(PYRIDIN-4-YL)METHANOL. [Link]
-
Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? [Link]
-
Giménez-Bastida, J. A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
-
PubChem. (R)-1H-imidazol-2-yl(pyridin-4-yl)methanol. National Center for Biotechnology Information. [Link]
-
Yamashita, T., et al. (2011). Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide. International Journal of Pharmaceutics. [Link]
-
Kumar, L., & Pathak, N. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
-
ResearchGate. (2014). How to dissolve a poorly soluble drug? [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
-
de Castro, A. A., et al. (2024). Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds. Plants (Basel). [Link]
-
Sledz, P., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]
-
Sharma, D., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]
-
NextSDS. PYRIDIN-4-YL(1-TRITYL-1H-IMIDAZOL-4-YL)METHANOL. [Link]
- Google Patents. (2021). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
-
MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. [Link]
-
MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]
-
PubChem. [3-(Pyridin-4-ylmethyl)imidazol-4-yl]methanol. National Center for Biotechnology Information. [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? [Link]
-
ACS Publications. (2024). Imidazo[1,2-a]pyridine and Imidazo[1,5-a]pyridine: Electron Donor Groups in the Design of D–π–A Dyes. The Journal of Organic Chemistry. [Link]
-
J-GLOBAL. 1H-Imidazole-4-methanol. [Link]
-
MDPI. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
Supporting Information. Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. [Link]
-
Mayr's Database Of Reactivity Parameters. Molecule 4-nitro-imidazole anion (in DMSO). [Link]
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- 10. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
purification techniques for removing impurities from (1H-imidazol-4-yl)(pyridin-3-yl)methanol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (1H-imidazol-4-yl)(pyridin-3-yl)methanol .
As a highly polar heterocycle containing two distinct basic nitrogen centers and a secondary alcohol, this compound presents unique purification challenges. This guide synthesizes field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to help you achieve high-yield, high-purity recovery.
Part 1: Troubleshooting FAQs
Q1: Why am I experiencing severe tailing and low recovery during normal-phase silica gel chromatography? Causality & Solution: Silica gel possesses acidic silanol groups (pKa ~4.5). The target compound contains two basic nitrogen centers: an imidazole ring (pKa ~6.9) and a pyridine ring (pKa ~5.2). During normal-phase chromatography, these basic nitrogens become protonated by the silanol groups, leading to strong electrostatic interactions, severe band broadening (tailing), and irreversible adsorption[1]. Recommendation: You must neutralize the silica's acidic sites. Add a basic modifier (e.g., 0.1–1% Triethylamine or aqueous ammonia) to your mobile phase[1][2]. Alternatively, bypass silica entirely and switch the stationary phase to neutral/basic alumina or utilize Reverse-Phase (C18) chromatography[1][2].
Q2: My synthesized product is contaminated with transition metals (e.g., Palladium) from the cross-coupling step. How do I remove them? Causality & Solution: Both the imidazole and pyridine rings act as strong σ-donor ligands. Together, they can act as bidentate-like chelators for transition metals like Palladium or Copper used in upstream synthetic steps[3]. Standard aqueous workups will not break these coordination complexes. Recommendation: Treat the crude organic mixture with a functionalized metal scavenger (e.g., QuadraSil AP or thiol-functionalized silica). These scavengers possess a thermodynamically higher binding affinity for the metals than your target compound. For a liquid-liquid approach, wash the organic layer with a 0.1 M aqueous EDTA solution to competitively strip the chelated metals.
Q3: How can I separate the target alcohol from its oxidized ketone byproduct ((1H-imidazol-4-yl)(pyridin-3-yl)methanone)? Causality & Solution: The secondary alcohol is prone to over-oxidation. The resulting ketone byproduct lacks the hydrogen-bond donating hydroxyl group, making it significantly less polar than the target alcohol. Recommendation: Exploit this polarity differential using gradient column chromatography. The less polar ketone will elute first in a standard normal-phase system (e.g., Dichloromethane/Methanol). For final polishing, recrystallization from a hot methanol/water mixture can selectively precipitate the highly pure alcohol[4].
Q4: During acid-base extraction, I lose my product in the aqueous layer. What is the optimal pH? Causality & Solution: The compound is amphoteric and exceptionally polar. At acidic pH, the nitrogens are protonated, rendering the molecule entirely water-soluble. At highly basic pH (>12), the imidazole N-H can deprotonate, again increasing aqueous solubility. The isoelectric point where the molecule exists entirely in its neutral, free-base form is strictly between pH 8.5 and 9.0[1][5]. Recommendation: Adjust the aqueous phase strictly to pH 8.5–9.0. Because the neutral free base remains highly polar, standard extraction solvents like ethyl acetate or diethyl ether will fail. You must use a mixed organic solvent system, such as 4:1 Dichloromethane:Isopropanol , to disrupt hydrogen bonding with water and drive organic partitioning.
Part 2: Quantitative Data & Method Comparison
The choice of purification method involves a trade-off between purity, yield, and operational complexity[1]. The table below summarizes typical outcomes for this specific compound.
| Purification Method | Target Impurity Removed | Typical Yield | Purity Achieved | Pros / Cons |
| Acid-Base Extraction | Neutral & Acidic organics | 85–95% | 80–90% | Pro: Highly scalable.Con: Requires precise pH control. |
| Normal Phase (Silica + 1% TEA) | Structurally similar byproducts | 60–80% | 90–95% | Pro: Excellent resolution.Con: High risk of tailing if TEA is omitted. |
| Reverse-Phase (C18) | Polar and non-polar organics | 75–90% | >95% | Pro: Eliminates tailing issues.Con: Requires lyophilization to remove water. |
| Metal Scavenging | Transition metals (Pd, Cu) | >95% | N/A (Metal free) | Pro: Highly effective.Con: Added cost of scavenger resins. |
| Recrystallization | Trace impurities | 50–70% | >99% | Pro: Ultimate final polishing.Con: Lower yield, requires solvent optimization. |
Part 3: Self-Validating Experimental Protocols
Protocol 1: Optimized Acid-Base Extraction for Highly Polar Heterocycles
This protocol utilizes a self-validating feedback loop to ensure the compound is successfully partitioned.
-
Acidic Dissolution: Dissolve the crude mixture in 1M HCl (aqueous).
-
Validation: The basic target compound will dissolve completely. Any neutral/acidic organic impurities will remain suspended.
-
-
Organic Wash: Wash the acidic aqueous layer with Ethyl Acetate (3x). Discard the organic layer.
-
Validation: Spot the discarded organic layer on a TLC plate. It should show zero target compound (which is currently water-soluble).
-
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH reaches exactly 8.5–9.0.
-
Validation: Monitor continuously with a calibrated pH meter. The solution will turn cloudy as the free base precipitates out of solution.
-
-
Target Extraction: Extract the cloudy aqueous layer with a 4:1 mixture of Dichloromethane:Isopropanol (3x).
-
Validation: Spot the post-extraction aqueous layer on a TLC plate. It should show complete depletion of the target compound, confirming successful partitioning.
-
-
Drying: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Reverse-Phase (C18) Flash Chromatography
Use this method if normal-phase chromatography yields poor recovery due to irreversible adsorption.
-
Column Preparation: Pack a C18 flash column and equilibrate with 5% Methanol in Water.
-
Sample Loading (Dry Load): Dissolve the crude product in a minimal amount of methanol. Add a small amount of C18 silica gel, evaporate the solvent completely, and load the dry powder onto the column.
-
Causality: Liquid loading in a strong solvent (methanol) causes immediate band broadening. Dry loading ensures a tight initial band.
-
-
Gradient Elution: Run a gradient from 5% Methanol in Water to 95% Methanol over 10 column volumes.
-
Validation: Monitor fraction collection via UV absorption (254 nm), as both the imidazole and pyridine rings are highly UV-active.
-
-
Recovery: Combine the pure fractions containing the target peak. Lyophilize (freeze-dry) the combined fractions to remove the aqueous solvent without inducing thermal degradation.
Part 4: Purification Workflow Visualization
Workflow for the purification of (1H-imidazol-4-yl)(pyridin-3-yl)methanol.
Part 5: References
-
PubChem , "(1H-Imidazol-4-yl)(pyridin-3-yl)methanol (CID 45121010)", National Institutes of Health. URL:[Link]
-
National Center for Biotechnology Information , "Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs", PMC. URL: [Link]
Sources
Technical Support Center: HPLC Method Optimization for (1H-imidazol-4-yl)(pyridin-3-yl)methanol
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with di-basic, highly polar analytes. The compound (1H-imidazol-4-yl)(pyridin-3-yl)methanol presents a "perfect storm" for reversed-phase liquid chromatography (RP-HPLC). It contains two basic nitrogen heterocycles—an imidazole ring and a pyridine ring—alongside a polar secondary alcohol.
This guide is engineered to provide researchers and drug development professionals with field-proven, mechanistically sound solutions for retaining this analyte, eliminating peak tailing, and ensuring robust method validation.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why does (1H-imidazol-4-yl)(pyridin-3-yl)methanol exhibit severe peak tailing and poor retention on standard C18 columns?
A1: The root cause lies in the ionization state of the molecule and its interaction with the stationary phase. Pyridines typically exhibit a pKa around 5.2 to 6.0 [[1]](1], while the imidazole ring has a pKa of approximately 7.0 [[2]](2].
Under standard acidic mobile phase conditions (e.g., 0.1% Formic Acid, pH ~2.7), both nitrogen centers are fully protonated (cationic). This renders the molecule highly hydrophilic, causing it to elute near the void volume on a hydrophobic C18 column. Furthermore, these positively charged groups undergo strong, sluggish ion-exchange interactions with residual, ionized silanols (Si-O⁻) on the silica support, which is the primary mechanism behind severe peak tailing in basic compounds 3[3].
Q2: Should I use an acidic or basic mobile phase for reversed-phase (RP) analysis?
A2: If you are committed to RP-HPLC, a high-pH mobile phase is strongly recommended. By adjusting the mobile phase pH to 9.5–10.0 (using ammonium bicarbonate or ammonium hydroxide), you exceed the pKa of both the imidazole and pyridine rings. This deprotonates the molecule, rendering it neutral. A neutral analyte partitions efficiently into the C18 stationary phase (increasing retention) and ignores residual silanols (eliminating tailing). Note: You must use a high-pH stable hybrid-silica or polymeric column, as standard silica dissolves above pH 8.0.
Q3: If I must use an acidic mobile phase for LC-MS compatibility, how can I improve retention?
A3: You have two mechanistically distinct options:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar, basic compounds that fail in RP-HPLC. It utilizes a high-organic mobile phase (>70% Acetonitrile) and a polar stationary phase (e.g., bare silica or zwitterionic). The protonated analyte partitions into a water-enriched layer on the stationary phase, providing excellent retention and symmetrical peaks without relying on hydrophobic interactions 4[4].
-
Ion-Pairing Chromatography (IPC): If using UV detection, adding an alkyl sulfonate (e.g., 1-octanesulfonic acid) to the acidic mobile phase pairs with the cationic analyte to form a neutral, hydrophobic complex. This drastically increases retention on a C18 column and masks silanol sites 5[5]. For LC-MS, volatile ion-pairing agents like heptafluorobutyric acid (HFBA) can be used, though they may cause ion suppression.
Part 2: Logical Workflows & Visualizations
To systematically resolve poor retention and peak tailing, follow the decision matrix below.
Troubleshooting workflow for selecting the optimal HPLC mode for basic polar analytes.
Effect of mobile phase pH on the ionization state of (1H-imidazol-4-yl)(pyridin-3-yl)methanol.
Part 3: Data Presentation & Buffer Selection
Selecting the correct mobile phase buffer is critical. The buffer must have a pKa within ±1 unit of the target pH to ensure adequate buffering capacity against the sample matrix.
Table 1: Mobile Phase Buffer Selection Guide
| Buffer System | Target pH Range | Analyte Ionization State | LC-MS Compatible? | Recommended Chromatography Mode |
| Ammonium Formate (10-20 mM) | 2.8 – 4.8 | Fully Protonated (+2) | Yes | HILIC (Excellent retention of cations) |
| Phosphate Buffer (20 mM) | 6.2 – 8.2 | Partially Protonated (+1) | No | RP-HPLC (Prone to tailing; avoid if possible) |
| Ammonium Bicarbonate (10 mM) | 9.0 – 11.0 | Fully Deprotonated (0) | Yes | High-pH RP-HPLC (Maximized hydrophobic retention) |
| 0.1% TFA (Ion-Pairing) | ~2.0 | Fully Protonated (+2) | No (Suppresses MS) | RP-HPLC (TFA acts as a weak ion-pair reagent) |
Part 4: Experimental Protocols
To ensure self-validating and reproducible results, follow these step-by-step methodologies based on your chosen chromatographic mode.
Protocol A: High-pH Reversed-Phase HPLC (For UV or MS)
Mechanism: Deprotonates the analyte to maximize hydrophobicity and eliminate silanol interactions.
-
Column Selection: Install a high-pH stable hybrid silica column (e.g., Ethylene-Bridged Hybrid C18, 150 x 4.6 mm, 3.5 µm). Do not use standard silica.
-
Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust the pH to 10.0 using dilute Ammonium Hydroxide. Filter through a 0.22 µm PTFE membrane.
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
-
Gradient Program: Start at 2% B to accommodate the high polarity. Hold for 2 minutes, then ramp to 50% B over 12 minutes. Flow rate: 1.0 mL/min.
-
System Equilibration: Purge the system and equilibrate the column with at least 15 column volumes (CV) of initial conditions until the baseline is stable.
-
Sample Preparation (Critical): Dissolve the analyte in 2% Acetonitrile / 98% Water. Causality: Matching the sample diluent to the initial mobile phase prevents injection solvent effects (e.g., peak fronting or splitting) caused by the analyte traveling faster in a strong solvent plug.
Protocol B: HILIC Method (Ideal for LC-MS/MS)
Mechanism: Partitions the protonated, highly polar analyte into an aqueous-enriched layer on a polar stationary phase.
-
Column Selection: Install a Zwitterionic (ZIC) or Amide HILIC column (e.g., 100 x 2.1 mm, 3 µm).
-
Mobile Phase A (Aqueous): Prepare 100 mM Ammonium Formate in water, adjusted to pH 3.0 with Formic Acid. (At pH 3.0, the analyte is fully ionized, maximizing HILIC retention).
-
Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.
-
Isocratic Elution: Program the pump to deliver 90% B and 10% A. Note: The effective buffer concentration in the mixed mobile phase will be 10 mM, which is optimal for HILIC.
-
Equilibration: HILIC mechanisms require significantly longer equilibration times than RP-HPLC to establish the aqueous layer. Flush with 30–40 CVs of mobile phase.
-
Sample Preparation (Critical): Dissolve the analyte in >75% Acetonitrile. Causality: In HILIC, water is the strong elution solvent. Injecting a highly aqueous sample will destroy the partitioning layer locally, causing the analyte to break through the column with zero retention or massive peak distortion.
Part 5: References
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Helix Chromatography Application Notes. Available at:
-
LCGC International. A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. LCGC. Available at:
-
Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents. Sigma-Aldrich Technical Articles. Available at:
-
ResearchGate. Effect of Ionic Liquid Additives to Mobile Phase on Separation and System Efficiency for HPLC of Selected Alkaloids. ResearchGate Publications. Available at:
-
MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review. MDPI Journals. Available at:
Sources
Technical Support Center: Stabilizing (1H-imidazol-4-yl)(pyridin-3-yl)methanol in Solution
This guide serves as a dedicated technical resource for researchers, chemists, and formulation scientists working with (1H-imidazol-4-yl)(pyridin-3-yl)methanol. The inherent reactivity of the imidazole and pyridine moieties, coupled with the benzylic-like alcohol, makes this compound susceptible to oxidative degradation in solution. This document provides in-depth troubleshooting guides, preventative protocols, and answers to frequently asked questions to ensure the stability and integrity of your experimental solutions.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of (1H-imidazol-4-yl)(pyridin-3-yl)methanol.
Q1: My solution of (1H-imidazol-4-yl)(pyridin-3-yl)methanol is turning yellow/brown. What is happening? A: A color change, particularly to yellow or brown, is a primary indicator of oxidative degradation.[1][2] The imidazole and pyridine rings are susceptible to oxidation, which can be triggered by atmospheric oxygen (autoxidation), light, or the presence of trace metal ions.[1] This process often leads to the formation of colored byproducts.
Q2: What is the primary mechanism of degradation for this compound in solution? A: The primary degradation pathway is oxidation. Several factors can accelerate this process, including exposure to light, elevated temperatures, non-neutral pH, and the presence of trace metals which can catalyze oxidation reactions.[3][4][5] The imidazole ring, in particular, can be sensitive to oxidation, potentially leading to ring-opening or the formation of various oxygenated derivatives.[6]
Q3: How does pH affect the stability of the solution? A: The stability of (1H-imidazol-4-yl)(pyridin-3-yl)methanol is pH-dependent. The imidazole ring has a pKa around 7, making it a weak base.[6] In strongly acidic or basic conditions, degradation can be accelerated.[6] It is generally recommended to maintain solutions in a neutral pH range (pH 6-8) using a suitable buffer system to minimize degradation.[1]
Q4: Can I pre-make and store solutions? If so, under what conditions? A: It is always best practice to prepare solutions fresh. If storage is necessary, it should be for the shortest duration possible under optimized conditions. Recommended storage involves using degassed solvents, protection from light (amber vials), and storage under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C).[1][2]
Troubleshooting Guide for Solution Instability
This section provides a systematic approach to diagnosing and resolving common stability issues.
Symptom 1: Visual Change (Discoloration, Precipitate Formation)
-
Possible Cause: Oxidative degradation of the parent compound, leading to the formation of less soluble, colored impurities.[1][2]
-
Recommended Actions:
-
Confirm Degradation: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to confirm the presence of new peaks corresponding to degradation products.[1][2]
-
Review Solution Preparation: Ensure that high-purity, degassed solvents were used. The presence of peroxides in solvents like THF or dioxane can initiate oxidation.
-
Implement Preventative Measures: Prepare a fresh solution following the Core Preventative Protocols outlined in Section 3. This includes using an inert atmosphere, adding an antioxidant, and ensuring pH control.
-
Symptom 2: Inconsistent Assay Results or Loss of Potency
-
Possible Cause: The concentration of the active parent compound has decreased due to chemical degradation.
-
Recommended Actions:
-
Quantify Purity: Immediately re-analyze the purity of the stock solution and any working solutions using a validated HPLC method to determine the concentration of the intact parent compound.[2][7]
-
Prepare Fresh Solutions: Discard the old solution and prepare a new one immediately before use. Follow the stringent protocols in Section 3.
-
Forced Degradation Study (Optional but Recommended): To understand potential degradation products, perform a forced degradation study. This involves exposing the compound to stress conditions (acid, base, oxidation, light, heat) to rapidly generate degradation products that can be characterized and monitored in future stability studies.[1][6]
-
Decision Tree for Diagnosing Degradation
The following diagram outlines a logical workflow for troubleshooting instability issues.
Caption: Troubleshooting workflow for solution instability.
Core Preventative Protocols
Adherence to these protocols is critical for minimizing oxidative degradation.
Protocol 1: Solution Preparation under Inert Atmosphere
This protocol minimizes contact with atmospheric oxygen.
-
Solvent Degassing: Before use, degas the chosen solvent (e.g., DMSO, methanol, buffered aqueous solution) by sparging with an inert gas (argon or nitrogen) for 15-30 minutes. Alternatively, use freeze-pump-thaw cycles for more rigorous oxygen removal.
-
Weighing: Weigh the solid (1H-imidazol-4-yl)(pyridin-3-yl)methanol into a vial suitable for sealing (e.g., a vial with a septum-lined cap).
-
Inerting: Flush the vial containing the solid with the inert gas for 1-2 minutes.
-
Dissolution: Add the degassed solvent to the vial using a syringe or cannula under a positive pressure of the inert gas.
-
Sealing and Storage: Seal the vial tightly. If storing, wrap the vial in aluminum foil to protect it from light and store at 2-8 °C.[1][2]
Protocol 2: Use of Chemical Antioxidants
Antioxidants function by interrupting the chain reactions of free radicals or by being preferentially oxidized.[8][9]
| Antioxidant | Type | Typical Concentration | Recommended Solvent | Notes |
| Butylated Hydroxytoluene (BHT) | Phenolic / Radical Scavenger | 0.01% - 0.1% (w/v) | Organic Solvents (DMSO, Ethanol) | Highly effective for lipophilic compounds.[8] |
| L-(+)-Ascorbic Acid (Vitamin C) | Reducing Agent / Oxygen Scavenger | 0.05% - 0.1% (w/v) | Aqueous Buffers | Water-soluble. Can be used in combination with BHT in biphasic systems.[3][10] |
| Sodium Metabisulfite | Reducing Agent | 0.01% - 0.1% (w/v) | Aqueous Buffers | Effective but can react with certain functional groups; compatibility testing is advised.[8] |
To Use: Add the antioxidant to the solvent before dissolving the primary compound.
Simplified Oxidation and Prevention Pathway
This diagram illustrates the general mechanism of oxidation and the intervention points for preventative measures.
Caption: Oxidation pathway and points of preventative action.
Analytical Method for Stability Monitoring
A robust analytical method is essential for accurately assessing stability. A generic HPLC-UV method is provided below as a starting point.
Protocol 3: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program:
-
Start with 5% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 200-400 nm and select an optimal wavelength (e.g., ~260 nm, subject to experimental verification).
-
Analysis: Inject a sample of the solution. The appearance of new peaks, typically at earlier retention times than the parent compound, indicates the formation of more polar degradation products.[2] Quantify the decrease in the peak area of the parent compound over time to determine the rate of degradation.
References
-
CD Formulation. (n.d.). Antioxidants. Retrieved from [Link]
-
De Oliveira, A. G., et al. (2012). Rational use of antioxidants in solid oral pharmaceutical preparations. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
MDPI. (2025). Engineering Antioxidants with Pharmacological Applications: Biotechnological Perspectives. Retrieved from [Link]
- Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
-
China National Knowledge Infrastructure. (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Antioxidants: a comprehensive review. Retrieved from [Link]
-
MDPI. (2025). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Retrieved from [Link]
-
MDPI. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Imidazole quantification by LC determination. Retrieved from [Link]
-
Journal of the American Chemical Society. (2019). Catalytic Enantioselective Pyridine N-Oxidation. Retrieved from [Link]
-
PubChem. (n.d.). (1H-Imidazol-4-yl)(pyridin-3-yl)methanol. Retrieved from [Link]
-
Royal Society Publishing. (2025). Recent advances in metal-catalysed oxidation reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Oxidative Dearomatization of Pyridines. Retrieved from [Link]
-
ResearchGate. (2026). Kinetic Studies of Transition Metal Ion Catalyzed Oxidation of Some Fragrance Alcohols. Retrieved from [Link]
-
ACS Publications. (2002). Green, Catalytic Oxidations of Alcohols. Retrieved from [Link]
-
NextSDS. (n.d.). (1H-IMIDAZOL-4-YL)(PYRIDIN-4-YL)METHANOL. Retrieved from [Link]
-
AWS. (n.d.). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Oxidative Dearomatization of Pyridines. Retrieved from [Link]
- Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
-
Juniper Publishers. (2022). Transition Metal Ions as Catalysts for Oxidation of Cinnamyl Alcohol - A Green Initiative. Retrieved from [Link]
-
J-GLOBAL. (n.d.). 1H-Imidazole-4-methanol. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of Imidazoles in Alcohols. Retrieved from [Link]
-
Academia.edu. (n.d.). Solubility and Thermodynamic functions of imidazole in pure solvents and their binary mixtures at (293.15 to 313.15) K. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Oxidative sulfonamidomethylation of imidazopyridines utilizing methanol as the main C1 source. Retrieved from [Link]
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- 3. Antioxidants - CD Formulation [formulationbio.com]
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reducing side reactions during (1H-imidazol-4-yl)(pyridin-3-yl)methanol preparation
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific mechanistic pitfalls and side reactions encountered during the preparation of (1H-imidazol-4-yl)(pyridin-3-yl)methanol.
The synthesis of this bifunctional scaffold typically relies on the nucleophilic addition of a 3-pyridyl metal species to a protected imidazole-4-carboxaldehyde. While conceptually straightforward, the electron-deficient nature of the pyridine ring and the acidic protons of the imidazole system create a landscape prone to competitive side reactions.
Pathway & Side Reaction Analysis
To effectively troubleshoot, we must first map the mechanistic branch points where the synthesis deviates from the desired pathway.
Reaction workflow for (1H-imidazol-4-yl)(pyridin-3-yl)methanol highlighting side reaction branches.
Troubleshooting FAQs
Q1: During the metalation of 3-bromopyridine, I am observing significant amounts of 3,3'-bipyridine and alkylated pyridine byproducts. How can I suppress this? A1: You are likely using n -Butyllithium ( n -BuLi) for the halogen-metal exchange. n -BuLi is highly nucleophilic. If the exchange is not instantaneous at strictly controlled cryogenic temperatures (-78 °C), the unreacted n -BuLi can attack the electron-deficient pyridine ring (a Chichibabin-type addition). Furthermore, the generated 3-pyridyllithium can react with unconsumed 3-bromopyridine, leading to Wurtz-type homocoupling (3,3'-bipyridine). Causality & Solution: Switch to a TurboGrignard reagent ( i -PrMgCl·LiCl) [1]. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing its kinetic basicity for the halogen-metal exchange while drastically reducing its nucleophilicity toward the pyridine π -system. This allows the exchange to proceed cleanly at milder temperatures (-15 °C to 0 °C).
Q2: The coupling reaction is stalling, and I am recovering unreacted 1-trityl-1H-imidazole-4-carboxaldehyde along with complex imidazole oligomers. What is happening? A2: This is a classic acid-base side reaction. Even with the bulky trityl (triphenylmethyl) protecting group on the N1 position, the C2 proton of the imidazole ring remains moderately acidic. If the organometallic reagent acts as a base rather than a nucleophile, it will deprotonate the C2 position, leading to self-condensation and oligomerization of the aldehyde. Causality & Solution: This occurs when the aldehyde is in local excess relative to the organometallic species. Implement an inverse addition protocol: add the 3-pyridylmagnesium chloride dropwise to the solution of the aldehyde. This ensures the aldehyde is constantly flooded with the nucleophile, favoring the kinetically driven 1,2-addition to the carbonyl over C2 deprotonation.
Q3: My LC-MS shows a major byproduct with a mass of [M-2] corresponding to a ketone instead of the target secondary alcohol. How do I prevent this? A3: The intermediate secondary alkoxide formed immediately after coupling is highly susceptible to aerobic oxidation. When exposed to atmospheric oxygen during the basic aqueous quench, it rapidly oxidizes to (1H-imidazol-4-yl)(pyridin-3-yl)methanone. Causality & Solution: Oxygen acts as the terminal oxidant. You must rigorously degas your reaction solvents (sparging with Argon for 30 minutes) and perform the initial reaction quench under an inert atmosphere using a mildly acidic buffer (e.g., saturated aqueous NH4Cl ) to immediately protonate the alkoxide to the more stable alcohol.
Q4: During the final deprotection step, my product degrades into an intractable mixture, and yield drops to <20%. A4: Harsh acidic conditions (e.g., refluxing concentrated HCl) are traditionally used to cleave trityl groups, but they can protonate both the pyridine and imidazole rings, driving the molecule into the aqueous phase and promoting degradation or side reactions at the benzylic-like carbinol position. Causality & Solution: Use a mild, anhydrous deprotection strategy. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature provides sufficient acidity to generate the stable trityl cation without destroying the target molecule [2].
Quantitative Reagent Comparison
To justify the shift from standard lithium chemistry to TurboGrignard, review the empirical data summarizing the reaction profiles for 3-bromopyridine metalation:
| Parameter | n -Butyllithium ( n -BuLi) | TurboGrignard ( i -PrMgCl·LiCl) |
| Operating Temperature | -78 °C (Strictly controlled) | -15 °C to 0 °C |
| Halogen-Metal Exchange Rate | Very Fast (< 5 min) | Fast (15 - 30 min) |
| Wurtz Homocoupling Risk | High (Forms 3,3'-bipyridine) | Negligible |
| Chichibabin Addition Risk | Moderate (Ring alkylation) | Negligible |
| C2-Deprotonation of Imidazole | High | Low |
| Typical Yield (Protected Carbinol) | 45% - 60% | 75% - 85% |
Self-Validating Experimental Protocol
This protocol utilizes in-process controls (IPCs) to ensure each mechanistic step is validated before proceeding, preventing the carryover of side products.
Phase 1: Preparation of 3-Pyridylmagnesium Chloride
-
Flame-dry a Schlenk flask under vacuum and backfill with Argon.
-
Charge the flask with 3-bromopyridine (1.0 eq) and anhydrous THF (0.5 M). Cool to -15 °C.
-
Dropwise add i -PrMgCl·LiCl (1.3 M in THF, 1.05 eq) over 15 minutes, maintaining the internal temperature below -5 °C. Stir for 30 minutes at -15 °C.
-
IPC Validation Step: Withdraw a 0.1 mL aliquot, quench with I2 in THF, and analyze via GC-MS. Proceed only when the 3-bromopyridine peak is <2% and the 3-iodopyridine peak confirms complete halogen-metal exchange.
Phase 2: Inverse Addition Coupling 5. In a separate flame-dried flask, dissolve 1-trityl-1H-imidazole-4-carboxaldehyde [3] (0.95 eq) in anhydrous, degassed THF (0.2 M). Cool to -15 °C. 6. Cannulate the 3-pyridylmagnesium chloride solution into the aldehyde solution dropwise over 30 minutes. 7. Stir for 2 hours, allowing the reaction to slowly warm to 0 °C. 8. IPC Validation Step: Withdraw an aliquot, quench with NH4Cl(aq) , and check by LC-MS. The aldehyde mass should be completely consumed. 9. Quench the main reaction under Argon with degassed saturated aqueous NH4Cl . Extract with EtOAc, dry over Na2SO4 , and concentrate. Purify via flash chromatography to isolate the trityl-protected carbinol.
Phase 3: Mild Deprotection 10. Dissolve the protected carbinol in DCM (0.1 M). Add TFA (10 eq) dropwise at 0 °C. 11. Warm to room temperature and stir for 4 hours. 12. IPC Validation Step: TLC (10% MeOH in DCM) should show the disappearance of the starting material and the appearance of a highly polar spot (target) and a non-polar spot (triphenylmethanol). 13. Concentrate under reduced pressure. Neutralize the residue with saturated NaHCO3 and extract the target (1H-imidazol-4-yl)(pyridin-3-yl)methanol with 10% isopropanol in chloroform.
References
-
Knochel, P. et al. (2025). Selective halogen–magnesium exchanges using iPrMgCl⋅LiCl. ResearchGate. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 45121010, (1H-Imidazol-4-yl)(pyridin-3-yl)methanol. Available at:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76428, Imidazole-4-carboxaldehyde. Available at:[Link]
Technical Support Center: Optimizing Extraction of (1H-imidazol-4-yl)(pyridin-3-yl)methanol from Biological Matrices
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice and troubleshooting for the extraction of (1H-imidazol-4-yl)(pyridin-3-yl)methanol from various biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to overcome common challenges in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting (1H-imidazol-4-yl)(pyridin-3-yl)methanol from biological samples?
The primary challenges stem from the compound's physicochemical properties. It is a relatively polar molecule with two nitrogen-containing heterocyclic rings (imidazole and pyridine). This structure can lead to issues such as poor recovery in non-polar solvents, significant matrix effects in mass spectrometry-based detection, and potential instability depending on the pH of the extraction environment.
Q2: Which extraction technique is best suited for this compound: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?
The optimal technique depends on your specific analytical requirements, such as the desired level of sample cleanup, sensitivity, and throughput.
-
Protein Precipitation (PPT): This is a rapid and straightforward method suitable for high-throughput screening. However, it provides the least amount of cleanup, which can lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent. The choice of solvent is critical and must be optimized.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup and is often the method of choice for achieving the highest sensitivity and accuracy. It allows for the selective retention of the analyte and efficient removal of interferences.
Q3: How does the pH of the sample and extraction solvents affect the recovery of (1H-imidazol-4-yl)(pyridin-3-yl)methanol?
The pH is a critical parameter due to the presence of the imidazole and pyridine rings, which can be protonated or deprotonated depending on the pH. To ensure efficient extraction into an organic solvent during LLE, the pH of the aqueous sample should be adjusted to a level where the compound is in its neutral, un-ionized form. Conversely, for SPE, controlling the pH is essential for retaining the analyte on the sorbent and for its subsequent elution.
Troubleshooting Guides & Detailed Protocols
Protein Precipitation (PPT)
When to use: High-throughput analysis where speed is prioritized over extensive sample cleanup.
Protocol:
-
To 100 µL of biological matrix (e.g., plasma, urine), add 300 µL of a cold protein precipitating agent (e.g., acetonitrile, methanol, or acetone).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
Troubleshooting:
| Problem | Potential Cause | Solution |
| Low Recovery | Inefficient protein precipitation. | Ensure the ratio of precipitating agent to sample is at least 3:1 (v/v). Using cold solvent can enhance precipitation efficiency. |
| Analyte co-precipitation with proteins. | Try a different precipitating agent. Acetonitrile is generally a good starting point. | |
| High Matrix Effects | Insufficient cleanup. | This is an inherent limitation of PPT. Consider using LLE or SPE for cleaner extracts. |
| Poor Reproducibility | Inconsistent vortexing or temperature. | Standardize vortexing time and speed. Perform the precipitation on ice or in a cold block. |
Liquid-Liquid Extraction (LLE)
When to use: When a cleaner sample than PPT is required, and for methods where matrix effects are a concern.
Protocol:
-
To 200 µL of biological matrix, add an appropriate internal standard.
-
Adjust the sample pH. For (1H-imidazol-4-yl)(pyridin-3-yl)methanol, a basic pH (e.g., 9-10) is recommended to ensure the compound is in its neutral form. Use a buffer like ammonium hydroxide or sodium bicarbonate.
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), or a mixture like dichloromethane:isopropanol).
-
Vortex for 2-5 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for analysis.
Troubleshooting:
| Problem | Potential Cause | Solution |
| Low Recovery | Suboptimal pH. | Experiment with a range of pH values to find the optimal point for extraction into the organic phase. |
| Inappropriate solvent. | Test different solvents with varying polarities. A mixture of solvents can sometimes improve recovery. | |
| Emulsion Formation | High protein or lipid content in the sample. | Centrifuge at a higher speed or for a longer duration. The addition of a small amount of salt (e.g., NaCl) can also help break the emulsion. |
| Analyte Instability | Degradation at extreme pH. | Minimize the time the sample is exposed to high or low pH. Perform the extraction at a lower temperature. |
Solid-Phase Extraction (SPE)
When to use: For methods requiring the highest level of sensitivity, accuracy, and minimal matrix effects.
Protocol (using a mixed-mode cation exchange cartridge):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 2% formic acid in water).
-
Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences, followed by 1 mL of a stronger organic solvent (e.g., methanol) to remove lipophilic interferences.
-
Elution: Elute the analyte with 1 mL of a basic solution in an organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute as in the LLE protocol.
Troubleshooting:
| Problem | Potential Cause | Solution |
| Low Recovery | Incomplete retention on the sorbent. | Ensure the sample pH is appropriate for the chosen sorbent. For a cation exchange sorbent, a lower pH during loading is necessary to protonate the analyte. |
| Incomplete elution. | The elution solvent may not be strong enough. Increase the strength of the base or the organic component in the elution solvent. | |
| High Matrix Effects | Inefficient washing. | Optimize the wash steps with different solvents to remove as many interferences as possible without eluting the analyte. |
| Cartridge Breakthrough | Overloading the cartridge. | Ensure the sample volume and concentration are within the capacity of the SPE cartridge. |
Visualizations
Workflow for Method Selection
A decision tree to guide the selection of the appropriate extraction technique.
General Troubleshooting Logic
A logical flowchart for troubleshooting common issues in bioanalytical method development.
References
-
Title: Sample Preparation in Bioanalysis Source: Journal of Chromatography B URL: [Link]
-
Title: Protein Precipitation for the Analysis of Drugs in Plasma Source: Bioanalysis URL: [Link]
-
Title: A review of the advances in solid-phase extraction for the analysis of biological samples Source: Analytica Chimica Acta URL: [Link]
mass spectrometry validation of synthesized (1H-imidazol-4-yl)(pyridin-3-yl)methanol
Mass Spectrometry Validation of Synthesized (1H-imidazol-4-yl)(pyridin-3-yl)methanol: A Comparative Guide to Analytical Workflows
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with validating highly polar, multi-heterocyclic building blocks. The compound (1H-imidazol-4-yl)(pyridin-3-yl)methanol is a critical structural motif found in aromatase inhibitors, histamine receptor modulators, and kinase inhibitors. However, its chemical architecture—comprising two basic nitrogen-containing heterocycles (imidazole and pyridine) and a reactive secondary alcohol—presents a significant challenge for standard analytical validation.
This guide objectively compares the performance of our recommended High-Resolution LC-MS/MS (LC-HRMS/MS) workflow against traditional alternatives (Standard GC-MS and Routine LC-UV-MS) for the structural confirmation and purity assessment of synthesized (1H-imidazol-4-yl)(pyridin-3-yl)methanol.
The Analytical Challenge: Why Traditional Methods Fail
To understand the necessity of an advanced HRMS workflow, we must first examine the causality behind the failure modes of conventional platforms when analyzing this specific heterocyclic alcohol.
-
Standard GC-MS (Alternative 1): The active N-H bonds and lone electron pairs on the imidazole and pyridine rings strongly interact with the silanol groups of standard gas chromatography columns, resulting in severe peak tailing and loss of sensitivity. More critically, the secondary alcohol is highly susceptible to thermal dehydration in the GC injection port (typically operating at >250 °C). This converts the intact molecule (exact mass 175.0746 Da) into a dehydrated artifact, leading to false structural identification[1].
-
Routine LC-UV-MS (Alternative 2): While avoiding thermal degradation, standard reversed-phase (C18) liquid chromatography struggles to retain highly polar small molecules. The compound often co-elutes with the solvent front or synthesis byproducts (e.g., unreacted pyridine-3-carboxaldehyde)[2]. Furthermore, single-quadrupole MS provides only nominal mass resolution, which is insufficient to differentiate the target compound from isobaric impurities or positional isomers.
-
LC-HRMS/MS (The Recommended Product): Electrospray Ionization (ESI) is a soft ionization technique that preserves the intact [M+H]+ precursor ion. When coupled with mixed-mode chromatography and a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap), this platform achieves sub-5 ppm mass accuracy and baseline resolution of polar isomers[3][4].
Workflow Comparison
Comparative workflow demonstrating the superiority of LC-HRMS/MS over traditional methods.
Performance Comparison of Analytical Platforms
The following table summarizes the quantitative and qualitative performance metrics of the three analytical approaches when applied to (1H-imidazol-4-yl)(pyridin-3-yl)methanol.
| Parameter | Standard GC-MS (Alternative 1) | Routine LC-UV-MS (Alternative 2) | LC-HRMS/MS (Recommended Workflow) |
| Sample Preparation | Derivatization (e.g., silylation) required | Simple dilution | Simple dilution |
| Chromatography | Capillary GC (e.g., 5% Phenyl-methylpolysiloxane) | Reversed-Phase C18 | Mixed-Mode or HILIC |
| Ionization | Electron Ionization (EI, 70 eV) | Electrospray (ESI+) | Electrospray (ESI+) |
| Mass Accuracy | Nominal Mass | Nominal Mass | High Resolution (< 5 ppm error) |
| Structural Specificity | Low (High risk of thermal dehydration) | Moderate (Lacks exact mass confirmation) | High (Exact mass + MS/MS fragments) |
| LOD (Estimated) | > 50 ng/mL | ~ 10 ng/mL | < 1 ng/mL |
Experimental Protocol: High-Resolution LC-MS/MS Validation
To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates specific buffering to control the ionization state of the heterocycles and stepped collision energies to map the complete fragmentation pathway.
Step 1: Sample Preparation
-
Accurately weigh 1.0 mg of the synthesized (1H-imidazol-4-yl)(pyridin-3-yl)methanol.
-
Dissolve in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a 1 mg/mL stock solution.
-
Dilute to a working concentration of 100 ng/mL using the mobile phase starting conditions.
-
Causality Note: Avoid using pure organic solvents for the final dilution. Injecting a highly organic sample plug onto a highly aqueous mixed-mode column induces a "solvent effect," leading to severe peak distortion and compromised resolution.
Step 2: Chromatographic Separation
-
Column: Mixed-mode column (e.g., Primesep 200, 2.1 × 150 mm, 5 μm)[2].
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.0 with acetic acid[5].
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 70% B over 12 minutes, followed by a 3-minute re-equilibration.
-
Causality Note: Polar N-heterocycles exhibit poor retention on standard C18 columns. A mixed-mode column provides both hydrophobic and cation-exchange retention mechanisms. Maintaining the mobile phase at pH 4.0 ensures both the imidazole (pKa ~7.0) and pyridine (pKa ~5.2) rings remain fully protonated, preventing peak tailing and maximizing ESI+ ionization efficiency[2][5].
Step 3: Mass Spectrometry (HRMS) Acquisition
-
Ion Source: ESI in positive ion mode.
-
Capillary Voltage: 3.2 kV[2].
-
Drying Gas: Nitrogen at 250 °C, flow rate 11.0 L/min[2].
-
Acquisition Mode: Full Scan (m/z 50–500) and Data-Dependent MS/MS (ddMS2).
-
Collision Energy (CE): Normalized collision energy (NCE) stepped at 15, 30, and 45 eV.
-
Causality Note: Stepped collision energy is critical for self-validation. The facile loss of water from the secondary alcohol requires low collision energy (15 eV), whereas the heterolytic cleavage of the robust aromatic heterocycles requires higher energy (30-45 eV) to generate diagnostic fragments[6].
Step 4: System Suitability and Self-Validation
-
Run a blank solvent injection immediately after the highest calibration standard. The signal-to-noise ratio at the target retention time must be < 3:1 to validate the absence of carryover.
-
Verify the exact mass of the [M+H]+ precursor ion (Calculated for C9H10N3O+: 176.0818 Da). The mass error must be strictly < 5 ppm.
Mechanistic Insights into MS/MS Fragmentation
Understanding the gas-phase fragmentation of (1H-imidazol-4-yl)(pyridin-3-yl)methanol is essential for confirming structural integrity and ruling out positional isomers.
Upon ESI+ ionization, the molecule yields a robust protonated precursor ion at m/z 176.0818 . The primary fragmentation pathway involves the rapid expulsion of a water molecule from the secondary alcohol bridge, yielding a highly stabilized, conjugated dehydrated cation at m/z 158.0717 .
Subsequent higher-energy fragmentation involves the heterolytic cleavage of the carbon-carbon bonds flanking the central methine group. This yields diagnostic fragments representing the isolated heterocycles: the pyridinium cation (m/z 80.0500 ) and the imidazolium cation (m/z 69.0452 )[6].
Proposed ESI-HRMS/MS fragmentation pathway for (1H-imidazol-4-yl)(pyridin-3-yl)methanol.
By utilizing this comprehensive LC-HRMS/MS workflow, researchers can bypass the thermal degradation pitfalls of GC-MS and the low specificity of LC-UV-MS, ensuring absolute confidence in the structural validation of synthesized heterocyclic alcohols.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of (1H-imidazol-4-yl)(pyridin-3-yl)methanol by Quantitative NMR (qNMR)
Executive Summary
The precise determination of purity for Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development and quality control. This guide provides an in-depth technical comparison for the validation of (1H-imidazol-4-yl)(pyridin-3-yl)methanol purity, championing quantitative Nuclear Magnetic Resonance (qNMR) as a primary, highly accurate, and robust analytical method. We will explore the fundamental principles of qNMR, present a detailed, validated protocol for its application to this specific analyte, and objectively compare its performance against traditional chromatographic techniques. This document is intended for researchers, analytical scientists, and drug development professionals seeking to implement a rigorous and efficient purity assessment workflow that aligns with modern regulatory expectations.
Introduction: The Power of qNMR in Pharmaceutical Analysis
In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide definitive structural elucidation.[1][2] When applied quantitatively (qNMR), it becomes a powerful tool for determining the absolute concentration or purity of a substance. The core principle of qNMR is elegantly simple: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4]
This direct proportionality allows qNMR to function as a primary ratio method of measurement .[4][5] Unlike chromatographic methods such as HPLC or GC, which are comparative and require a certified reference standard of the exact same analyte to generate a calibration curve, qNMR can determine purity by comparing the analyte's NMR signal to that of a structurally different, highly pure, and stable internal standard (IS) of known concentration.[3][6] This fundamental difference offers several key advantages in a pharmaceutical setting:
-
Absolute Quantification: It eliminates the need for analyte-specific reference materials, which are often expensive or unavailable in early development stages.[6]
-
High Accuracy and Precision: When properly validated, qNMR can achieve accuracy and precision levels within ±1–2%, comparable or superior to traditional methods.[3][7]
-
Universality and Selectivity: The ¹H NMR spectrum provides a unique fingerprint of a molecule, allowing for simultaneous structure confirmation and quantification, while also detecting and quantifying structurally related and unrelated impurities in a single experiment.[8][9]
-
Non-Destructive: The sample can be recovered unchanged after analysis, a significant benefit when working with precious or mass-limited materials.[3][8]
-
Regulatory Acceptance: qNMR is recognized by major pharmacopeias and regulatory bodies, with specific guidance provided in chapters such as USP <761>.[1][10][11]
The Analyte: (1H-imidazol-4-yl)(pyridin-3-yl)methanol
To develop a robust qNMR method, a thorough understanding of the analyte is essential.
-
Chemical Structure:
The structure contains two distinct aromatic rings (imidazole and pyridine) and a methanolic proton, all of which will produce characteristic signals in the ¹H NMR spectrum.
-
Properties: (1H-imidazol-4-yl)(pyridin-3-yl)methanol is a polar molecule containing both hydrogen bond donors (N-H, O-H) and acceptors (pyridine N, imidazole N).[12] This polarity dictates the choice of solvent for NMR analysis.
-
Potential Impurities: Without a specified synthesis route, potential impurities can be inferred from common synthetic pathways for related structures.[13][14][15] These could include:
-
Unreacted starting materials (e.g., an imidazole derivative and a pyridine aldehyde).
-
By-products from side reactions.
-
Residual solvents from purification steps. The specificity of the qNMR method must be able to resolve the analyte's quantitative signals from any potential impurity signals.
-
qNMR Method Development and Validation
A successful qNMR assay is built upon a foundation of careful method development and rigorous validation, in accordance with guidelines such as ICH Q2(R1).[16][17][18]
Selection of Key Experimental Parameters
The causality behind our experimental choices is critical for ensuring a self-validating system.
-
Internal Standard (IS) Selection: The IS is the anchor of the experiment; its integrity directly translates to the accuracy of the final result.[19]
-
Criteria: The ideal IS should be of high, certified purity (>99.5%), non-hygroscopic, chemically stable, and possess sharp NMR signals that do not overlap with the analyte or solvent signals.[20]
-
Recommendation for this Analyte: Given the analyte's polarity, Maleic Acid or Dimethyl Terephthalate (DMTP) are excellent candidates. Maleic acid is highly soluble in polar solvents like DMSO-d₆ and D₂O and has a sharp singlet in a relatively clear region of the spectrum. DMTP is suitable for use in DMSO-d₆, providing two distinct singlets for quantification.[19][21]
-
-
Solvent Selection:
-
Criteria: The solvent must completely dissolve both the analyte and the IS to ensure a homogeneous solution. It should also have minimal signal interference.
-
Recommendation: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the preferred choice. It is an excellent solvent for a wide range of polar compounds and will readily dissolve the analyte and recommended internal standards.[3] Its residual proton signal (~2.50 ppm) is unlikely to interfere with the key aromatic or methine signals of the analyte.
-
Visualizing the qNMR Workflow
The entire process, from sample preparation to the final purity calculation, can be visualized as a systematic workflow.
Caption: A streamlined workflow for qNMR purity determination.
Experimental Protocol: Step-by-Step
This protocol is designed to be robust and meet regulatory validation standards.
-
Preparation of the Sample:
-
Accurately weigh approximately 15-20 mg of (1H-imidazol-4-yl)(pyridin-3-yl)methanol into a clean, dry vial using a calibrated analytical balance. Record the weight (Wₐ).
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., Maleic Acid, certified purity >99.5%) and add it to the same vial. Record the weight (Wᵢₛ). The use of separate weighings on a microbalance before addition is recommended for highest accuracy.[20]
-
Add approximately 0.75 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication for up to 10 minutes.[20] Visually inspect for any undissolved particulates.
-
Transfer the homogeneous solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition (≥400 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate (typically 5-10 minutes).
-
Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Set the spectral width to cover the full range of expected proton signals (e.g., 0-12 ppm).
-
Crucially, set the relaxation delay (D1) to be at least 5 times the longest spin-lattice relaxation time (T₁) of the signals being quantified. For small molecules, a conservative D1 of 30-60 seconds is often sufficient to ensure full relaxation and accurate integration.[22]
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest for ~1% precision).[9]
-
-
Data Processing:
-
Apply Fourier Transformation to the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is critical for accurate integration.
-
Integrate the selected, well-resolved signals for both the analyte (Iₐ) and the internal standard (Iᵢₛ). For the analyte, choose a signal in a clear region, such as the methine proton (-CH(OH)-) or a unique aromatic proton. For Maleic Acid, integrate the singlet for its two vinyl protons.
-
Purity Calculation
The purity of the analyte (Pₐ) is calculated using the following master equation[22]:
Pₐ (%) = (Iₐ / Iᵢₛ) * (Nᵢₛ / Nₐ) * (Mₐ / Mᵢₛ) * (Wᵢₛ / Wₐ) * Pᵢₛ (%)
Where:
-
Iₐ, Iᵢₛ: Integral values for the analyte and internal standard signals.
-
Nₐ, Nᵢₛ: Number of protons corresponding to the integrated signals of the analyte and internal standard.
-
Mₐ, Mᵢₛ: Molecular weights of the analyte and internal standard.
-
Wₐ, Wᵢₛ: Weights of the analyte and internal standard.
-
Pᵢₛ: Purity of the internal standard (from its certificate of analysis).
Method Validation (per ICH Q2(R1))
To demonstrate the method is suitable for its intended purpose, the following validation characteristics must be assessed.[16][17]
| Validation Parameter | Assessment for qNMR | Acceptance Criteria |
| Specificity | Analyze a blank (solvent), the IS alone, the analyte alone, and a mixture. Spike the analyte with expected impurities if available. Ensure quantitative signals are free from overlap. | The analyte signal used for quantification is uniquely resolved from all other signals. |
| Linearity | Prepare a series of at least five concentrations of the analyte with a fixed concentration of the IS. Plot the ratio of analyte/IS integral areas vs. the analyte/IS weight ratio. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration range over which the method is shown to be linear, accurate, and precise. | Typically 80-120% of the target concentration. |
| Accuracy | Analyze samples of the analyte spiked with known amounts of a certified reference material (if available) or by comparing results to an orthogonal method. | Recovery should be within 98.0% - 102.0%. |
| Precision (Repeatability) | Six independent sample preparations at 100% of the target concentration analyzed on the same day, by the same analyst, on the same instrument. | Relative Standard Deviation (RSD) ≤ 1.0%. |
| Precision (Intermediate) | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0%. |
| Robustness | Intentionally vary key method parameters (e.g., relaxation delay D1, number of scans, processing parameters) and assess the impact on the results. | The results should remain unaffected by minor variations, with RSD ≤ 2.0%. |
Comparison with Alternative Purity Assessment Methods
While qNMR is a powerful tool, it is essential to understand its performance relative to established chromatographic methods.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Signal area is directly proportional to the number of nuclei. A primary method.[4] | Measures UV absorbance, which is dependent on the molar absorptivity of the analyte. A comparative method. |
| Reference Standard | Requires a certified, structurally different internal standard.[3] | Requires a certified reference standard of the same analyte for accurate quantification. |
| Accuracy | Highly accurate (typically ±1-2%) when properly validated.[3] | Highly accurate (typically ±1-2%) but depends entirely on the purity of the reference standard. |
| Selectivity | Excellent. The entire spectrum serves as a fingerprint, resolving many components simultaneously. | Good, but co-elution of impurities with similar polarity can occur, requiring method optimization. |
| Matrix Effects | Less susceptible to matrix effects, especially for pure substances.[3] | More prone to matrix effects, which can affect peak shape and detector response. |
| Sample Throughput | Lower. Long relaxation delays can increase experiment time per sample. | Higher. Modern UPLC systems can have run times of a few minutes per sample. |
| Destructive? | No. The sample is fully recoverable.[8] | Yes. The sample is consumed during the analysis. |
| Information Provided | Purity, structural confirmation, and impurity identification in one experiment. | Purity and retention time. Structure must be confirmed by other means (e.g., MS). |
Case Study: Hypothetical Batch Analysis
Let's assume a batch of (1H-imidazol-4-yl)(pyridin-3-yl)methanol was analyzed using the protocol described above with Maleic Acid as the internal standard.
-
Analyte Signal: The methine proton (-CH(OH)-) at ~5.8 ppm (Nₐ = 1).
-
Internal Standard Signal: The two vinyl protons at ~6.3 ppm (Nᵢₛ = 2).
Experimental Data:
| Parameter | Value |
| Weight of Analyte (Wₐ) | 18.55 mg |
| Weight of IS (Wᵢₛ) | 7.21 mg |
| Purity of IS (Pᵢₛ) | 99.8% |
| Molecular Weight of Analyte (Mₐ) | 175.19 g/mol |
| Molecular Weight of IS (Mᵢₛ) | 116.07 g/mol |
| Integral of Analyte Signal (Iₐ) | 1.00 |
| Integral of IS Signal (Iᵢₛ) | 1.15 |
Calculation:
Pₐ (%) = (1.00 / 1.15) * (2 / 1) * (175.19 / 116.07) * (7.21 / 18.55) * 99.8% Pₐ (%) = (0.8696) * (2) * (1.5093) * (0.3887) * 99.8% Pₐ (%) = 99.2%
This result provides a direct, absolute measure of the mass fraction of the API in the sample, traceable to the certified purity of the internal standard.
Conclusion
Quantitative NMR has emerged as an indispensable tool in the pharmaceutical industry for the purity assessment of APIs like (1H-imidazol-4-yl)(pyridin-3-yl)methanol. Its status as a primary analytical method, combined with its high accuracy, selectivity, and ability to provide structural confirmation simultaneously, offers a distinct advantage over traditional chromatographic techniques. By following a well-designed and rigorously validated protocol as outlined in this guide, researchers and quality control professionals can achieve a high degree of confidence in their purity assignments, ensuring the quality and integrity of the drug substance and aligning with the stringent requirements of regulatory bodies.
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A Researcher's Guide to Profiling Novel Kinase Inhibitors: Cross-Reactivity and Selectivity Studies of (1H-imidazol-4-yl)(pyridin-3-yl)methanol
In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. However, the high degree of conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[1][2] Off-target inhibition can lead to unforeseen side effects or toxicity, underscoring the critical need for comprehensive selectivity profiling early in the drug development process.[3]
This guide provides an in-depth framework for assessing the cross-reactivity and selectivity of a novel, uncharacterized compound, using (1H-imidazol-4-yl)(pyridin-3-yl)methanol as a representative example. While the specific biological targets of this molecule are not yet defined in the public domain, its chemical scaffold, incorporating imidazole and pyridine moieties, is prevalent in many known kinase inhibitors.[4][5] This structural alert warrants a thorough investigation of its activity across the kinome.
Here, we will operate under the hypothesis that (1H-imidazol-4-yl)(pyridin-3-yl)methanol is a kinase inhibitor. This guide will walk researchers through the essential experimental design, detailed assay protocols, data analysis, and interpretation necessary to build a robust selectivity profile for this or any novel small-molecule inhibitor.
The Imperative of Kinome-Wide Selectivity Profiling
A truly "selective" inhibitor is a nuanced concept. While a compound may exhibit high potency against its intended target, its interactions with other kinases—even at lower affinities—can have significant biological consequences.[3] Comprehensive profiling across a broad panel of kinases is not merely a checkbox exercise; it is fundamental to:
-
Deconvoluting On-Target vs. Off-Target Effects: Understanding the full spectrum of a compound's activity is crucial for accurately interpreting cellular and in vivo data.
-
Early Identification of Potential Liabilities: Proactively identifying potential off-target interactions can save significant time and resources by flagging potential safety concerns early in development.[3]
-
Discovering New Therapeutic Opportunities: Broad profiling can uncover unexpected, potent activity against other kinases, opening avenues for drug repurposing.[1]
Commercial services like Eurofins' KINOMEscan™ or Pharmaron's kinase profiling panels offer access to hundreds of kinase assays, providing a comprehensive overview of a compound's selectivity.[6][7][8]
Experimental Design: A Two-Tiered Approach to Selectivity Profiling
For a novel compound like (1H-imidazol-4-yl)(pyridin-3-yl)methanol, a cost-effective and efficient strategy involves a two-tiered approach to screening.[9][10]
Tier 1: Single-Concentration Kinome-Wide Scan
The initial step is to screen the compound at a single, relatively high concentration (e.g., 1-10 µM) against a large, diverse panel of kinases. This provides a broad snapshot of potential interactions.
Tier 2: IC50 Determination for "Hits"
Any kinase exhibiting significant inhibition (e.g., >70% inhibition) in the primary screen is then selected for a full dose-response analysis to determine the half-maximal inhibitory concentration (IC50). This quantitative measure of potency is essential for comparing the compound's activity against different kinases.
Visualizing the Selectivity Profiling Workflow
Caption: A two-tiered workflow for kinase inhibitor selectivity profiling.
Choosing the Right Assay Platform
A variety of robust and high-throughput compatible assay formats are available for measuring kinase activity. The choice of platform will depend on available instrumentation, cost, and the specific kinases being investigated. Here, we provide detailed protocols for two widely used, non-radioactive methods: the luminescence-based ADP-Glo™ assay and the fluorescence-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Experimental Protocol 1: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[11][12]
Principle of the ADP-Glo™ Assay
Caption: The two-step process of the ADP-Glo™ Kinase Assay.[11]
Step-by-Step Protocol (384-well format)
-
Compound Preparation:
-
Prepare a 10-point serial dilution of (1H-imidazol-4-yl)(pyridin-3-yl)methanol in 100% DMSO, starting at a concentration 100x the highest final assay concentration.
-
Dilute the compound solutions 25-fold with the appropriate assay buffer. For the vehicle control, prepare a 4% DMSO-assay buffer solution.[13]
-
-
Kinase Reaction Setup:
-
In a 384-well white, flat-bottom assay plate, add 5 µL of the diluted compound solution or vehicle control.
-
Add 5 µL of a solution containing the kinase substrate and ATP at 2x the final desired concentration. The ATP concentration should ideally be at or near the Km for each specific kinase to ensure that the measured IC50 is a close approximation of the Ki.[14]
-
Initiate the kinase reaction by adding 10 µL of the enzyme solution (at 2x final concentration). The final reaction volume is 20 µL.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.[13]
-
Incubate at room temperature for 40 minutes.
-
Add 40 µL of Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Experimental Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular choice for kinase screening due to their high sensitivity and low background interference.[15] They measure the phosphorylation of a substrate by detecting the FRET between a donor fluorophore (typically on an antibody that recognizes the phosphorylated substrate) and an acceptor fluorophore (on the substrate).[16]
Principle of the TR-FRET Assay
Caption: Schematic of a TR-FRET kinase assay.
Step-by-Step Protocol (384-well format)
-
Compound Preparation:
-
Follow the same procedure as described for the ADP-Glo™ assay to prepare serial dilutions of (1H-imidazol-4-yl)(pyridin-3-yl)methanol.
-
-
Kinase Reaction Setup:
-
In a 384-well black, low-volume assay plate, add 5 µL of the diluted compound solution or vehicle control.
-
Add 5 µL of a solution containing ATP, a ULight™-labeled substrate peptide, and the required metal cofactors (e.g., MgCl2) at 2x the final concentration.[17]
-
Initiate the reaction by adding 10 µL of the enzyme solution (at 2x final concentration).
-
Cover the plate and incubate for 1 hour at room temperature.[17]
-
-
Detection:
-
Prepare a detection mixture containing EDTA (to stop the kinase reaction) and a Europium-labeled anti-phospho-substrate antibody in detection buffer.
-
Add 20 µL of the detection mixture to each well.
-
Incubate for 30-60 minutes at room temperature, protected from light.[17]
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection, with excitation typically around 320-340 nm and emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[17]
-
Data Analysis and Interpretation
Calculating IC50 Values
The raw data from the dose-response experiments (luminescence or TR-FRET ratio) should be normalized to the positive (no enzyme or maximum inhibition) and negative (vehicle control) controls. The normalized data is then plotted against the logarithm of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to the data using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
Quantifying Selectivity: The Selectivity Score (S-Score)
To provide a quantitative measure of selectivity, a Selectivity Score (S-Score) can be calculated.[14][18] This score is defined as the number of kinases inhibited above a certain threshold divided by the total number of kinases tested.[18]
-
S(3 µM) = (Number of kinases with Kd or IC50 < 3 µM) / (Total number of kinases tested) [18]
A lower S-score indicates a more selective compound. For example, an S-score of 0.02 would signify that the compound inhibits 2% of the kinases in the panel at the specified concentration threshold.
Presenting the Data: A Comparative Guide
The ultimate goal of these studies is to generate a clear and comprehensive selectivity profile for (1H-imidazol-4-yl)(pyridin-3-yl)methanol. The data should be presented in a way that is easy to interpret and compare with other compounds.
Table 1: Hypothetical Selectivity Profile of (1H-imidazol-4-yl)(pyridin-3-yl)methanol
This table summarizes the IC50 values for the compound against a hypothetical panel of kinases.
| Kinase Family | Kinase Target | IC50 (nM) |
| Tyrosine Kinase | Hypothetical Target Kinase (HTK) | 15 |
| EGFR | >10,000 | |
| SRC | 850 | |
| ABL1 | >10,000 | |
| FLT3 | 1,200 | |
| Serine/Threonine Kinase | Aurora A | 5,300 |
| Aurora B | 6,100 | |
| CDK2/cyclin A | >10,000 | |
| ROCK1 | 2,500 | |
| PKA | >10,000 |
Data are hypothetical and for illustrative purposes only.
Table 2: Comparison with Reference Kinase Inhibitors
To put the selectivity of the novel compound into context, it is essential to compare its performance against well-characterized, clinically relevant inhibitors.
| Compound | Primary Target | IC50 on Primary Target (nM) | S-Score (S(1µM)) |
| (1H-imidazol-4-yl)(pyridin-3-yl)methanol | HTK | 15 | 0.03 |
| Staurosporine | Pan-Kinase | ~10 | 0.85 |
| Imatinib | ABL1, KIT, PDGFR | ~250 | 0.15 |
| Erlotinib | EGFR | ~2 | 0.02 |
Data are hypothetical and for illustrative purposes only. S-Scores are calculated based on a hypothetical panel of 300 kinases.
Conclusion: Charting a Path Forward for (1H-imidazol-4-yl)(pyridin-3-yl)methanol
This guide has outlined a comprehensive strategy for characterizing the selectivity and cross-reactivity of a novel compound, exemplified by (1H-imidazol-4-yl)(pyridin-3-yl)methanol. By employing a tiered screening approach, utilizing robust assay technologies like ADP-Glo™ and TR-FRET, and applying quantitative measures of selectivity such as the S-score, researchers can build a detailed and informative profile of their compound's activity across the human kinome.
The resulting data will be instrumental in guiding the next steps of the drug discovery process, whether that involves lead optimization to improve selectivity, exploring new therapeutic indications based on off-target activities, or making the crucial decision to advance or terminate a project. In an era where targeted therapies are paramount, a thorough understanding of a compound's selectivity is not just good practice—it is a scientific and ethical imperative.
References
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DiscoverX Corporation. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
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DC Report. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]
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Carna Biosciences. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]
- Lin, Y. W., et al. (2019). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell chemical biology, 26(3), 355-367.
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Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
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BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
- Gedik, E., & Ak, M. (2019). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Current pharmaceutical biotechnology, 20(10), 806-814.
- Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131-151.
- Norman, R. A. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III (pp. 206-228). Elsevier.
- El-Gazzar, A., & Ghattas, M. A. (2021). Protein Kinase Inhibitors-Selectivity or Toxicity? IntechOpen.
- Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 829-846.
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Journal of Biomolecular Screening. (2016). Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. 21(7), 747-756.
- Bioinformatics. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. 35(2), i593-i602.
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved from [Link]
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Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]
- Proceedings of the National Academy of Sciences. (2018).
- Frontiers in Oncology. (2022).
- Journal of Medicinal Chemistry. (2021). Cellular Context Influences Kinase Inhibitor Selectivity. 64(1), 221-233.
- BMC bioinformatics. (2013). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. 14(1), 1-13.
- Nature Communications. (2023). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. 14(1), 3456.
- Journal of Medicinal Chemistry. (2018). Discovery of 3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116) as a Potent, Selective, and Orally Available HSP90 Inhibitor. 61(24), 11136-11151.
- Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
- European Journal of Medicinal Chemistry. (2022). Imidazole-pyridine hybrids as potent anti-cancer agents. 243, 114761.
- European Journal of Medicinal Chemistry. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. 209, 112934.
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A Comparative Guide to LC-MS/MS Method Validation for the Quantification of (1H-imidazol-4-yl)(pyridin-3-yl)methanol
From the Desk of a Senior Application Scientist
This guide provides a detailed, experience-driven comparison of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and its common alternative, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative analysis of (1H-imidazol-4-yl)(pyridin-3-yl)methanol. The content herein is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for method validation, grounded in current regulatory standards and best practices. We will dissect the "why" behind each validation parameter, present detailed experimental protocols, and offer comparative performance data to guide your analytical strategy.
The Analytical Imperative: Why Robust Quantification Matters
In drug development, the precise measurement of an active pharmaceutical ingredient (API) and its metabolites in biological matrices is non-negotiable.[1][2] The compound (1H-imidazol-4-yl)(pyridin-3-yl)methanol (Molecular Formula: C9H9N3O, Molar Mass: 175.19 g/mol ) serves as a representative small molecule where accurate pharmacokinetic and toxicokinetic data are essential for regulatory submissions.[3][4] The quality and reliability of this data are directly dependent on the underlying bioanalytical method, which must be rigorously validated to prove it is fit for its intended purpose.[5]
Comparative Analysis: LC-MS/MS vs. HPLC-UV
The choice of an analytical platform is a foundational decision. While both HPLC-UV and LC-MS/MS are staples in analytical laboratories, their principles of operation dictate their ultimate capabilities.
2.1 Principle of Operation
-
HPLC-UV: This technique separates compounds based on their physicochemical interactions with a stationary phase, and detection relies on the analyte's ability to absorb light at a specific wavelength. Its limitation is that co-eluting compounds with similar UV spectra cannot be distinguished, leading to potential interferences.[6][7]
-
LC-MS/MS: This method adds a powerful dimension of specificity. After chromatographic separation, the mass spectrometer identifies compounds based on their unique mass-to-charge ratio (m/z).[6] By monitoring a specific precursor ion and its characteristic product ion (a technique known as Multiple Reaction Monitoring or MRM), LC-MS/MS can definitively identify and quantify an analyte, even in the presence of co-eluting matrix components.[8] This makes it the gold standard for trace-level quantification in complex biological samples.[9]
2.2 Key Performance Characteristics: A High-Level View
| Parameter | HPLC-UV | LC-MS/MS | Rationale |
| Selectivity | Moderate | Very High | MS/MS detection is based on molecular mass and fragmentation, providing structural confirmation that UV detection cannot.[7] |
| Sensitivity | Lower (ng/mL range) | Higher (pg/mL to low ng/mL range) | LC-MS/MS offers significantly lower limits of detection, crucial for low-dosage drugs or early time-point pharmacokinetics.[8][10] |
| Matrix Effect | Low | Potential for Ion Suppression/Enhancement | Co-eluting matrix components can interfere with the ionization process in the MS source, a phenomenon that must be assessed during validation.[11] |
| Cost & Complexity | Lower initial investment, simpler operation. | Higher capital investment, requires specialized operators and higher-purity solvents.[6] | |
| Throughput | High | High (with modern systems) | Both techniques can be adapted for high-throughput analysis. |
The Foundational Framework: ICH M10 Regulatory Expectations
To ensure global harmonization, the International Council for Harmonisation (ICH) has published the M10 Bioanalytical Method Validation guideline, which has been adopted by major regulatory agencies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][12][13] This guideline is the authoritative standard for demonstrating that a bioanalytical method is suitable for its intended purpose.[5][14] A full validation is required when a new bioanalytical method is established for regulatory submissions.[1][5]
Caption: High-level workflow for bioanalytical method validation and application.
Experimental Protocol: A Deep Dive into LC-MS/MS Method Validation
This section provides step-by-step protocols for the full validation of a method to quantify (1H-imidazol-4-yl)(pyridin-3-yl)methanol in human plasma. Each protocol is followed by a table presenting realistic, comparative data for both LC-MS/MS and a hypothetical HPLC-UV method.
Hypothetical Method Parameters:
-
Analyte: (1H-imidazol-4-yl)(pyridin-3-yl)methanol
-
Internal Standard (IS): (1H-imidazol-4-yl)(pyridin-3-yl)methanol-d4 (a stable isotope-labeled version is the ideal choice for LC-MS/MS to compensate for matrix effects and variability).
-
LC-MS/MS Transition: Precursor Ion (Q1) m/z 176.1 → Product Ion (Q3) m/z 107.1
-
HPLC-UV Wavelength: 265 nm
Selectivity and Specificity
-
Objective: To demonstrate that the method can unequivocally measure the analyte without interference from matrix components, metabolites, or other concomitant medications.
-
Experimental Protocol:
-
Analyze at least six independent sources of blank human plasma (matrix).
-
For each source, prepare two samples: a blank sample and a sample spiked with the analyte at the Lower Limit of Quantification (LLOQ).
-
Evaluate the chromatograms for any interfering peaks at the retention time of the analyte and internal standard.
-
-
Acceptance Criteria (ICH M10): The response of any interfering peak in the blank samples should be ≤ 20% of the analyte response at the LLOQ, and ≤ 5% for the internal standard.[15]
| Performance Parameter | LC-MS/MS Result | HPLC-UV Result |
| Interference at Analyte RT | < 5% of LLOQ response in all 6 lots | Interference >25% of LLOQ in 2 of 6 lots |
| Interference at IS RT | < 1% of IS response | N/A |
| Verdict | Pass | Fail |
Sensitivity (Lower Limit of Quantification - LLOQ)
-
Objective: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
-
Experimental Protocol:
-
Prepare a set of samples (n≥5) spiked at the proposed LLOQ concentration.
-
Analyze these samples and calculate the accuracy (% bias) and precision (% CV).
-
-
Acceptance Criteria (ICH M10): The LLOQ should be demonstrated with a signal-to-noise ratio of at least 5. The accuracy should be within ±20% of the nominal value, and the precision should be ≤ 20%.[1][16]
| Performance Parameter | LC-MS/MS Result | HPLC-UV Result |
| LLOQ Concentration | 0.5 ng/mL | 50 ng/mL |
| Accuracy at LLOQ | 95.8% (-4.2% Bias) | 91.3% (-8.7% Bias) |
| Precision (%CV) at LLOQ | 7.5% | 14.8% |
| Verdict | Pass | Pass |
Calibration Curve and Linearity
-
Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte over a defined range.
-
Experimental Protocol:
-
Prepare a calibration curve consisting of a blank, a zero sample (matrix + IS), and at least six non-zero concentration standards spanning the expected range.
-
Analyze the curve and fit the data using a linear regression model, typically with a 1/x² weighting.
-
-
Acceptance Criteria (ICH M10): At least 75% of the standards must be within ±15% of their nominal concentration (±20% for the LLOQ). The correlation coefficient (r²) should be consistently ≥ 0.99.[15]
| Performance Parameter | LC-MS/MS Result | HPLC-UV Result |
| Calibration Range | 0.5 - 1000 ng/mL | 50 - 5000 ng/mL |
| Regression Model | Linear, 1/x² weighting | Linear, no weighting |
| Correlation (r²) | > 0.998 | > 0.995 |
| Back-calculated Accuracy | All points within ±8% (±12% at LLOQ) | All points within ±13% (±17% at LLOQ) |
| Verdict | Pass | Pass |
Accuracy and Precision
-
Objective: To assess the closeness of measured concentrations to the true value (accuracy) and the degree of scatter in the measurements (precision).
-
Experimental Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs (inter-assay) on different days.
-
-
Acceptance Criteria (ICH M10): For Low, Mid, and High QCs, the mean accuracy should be within ±15% of nominal, and precision (%CV) should not exceed 15%. For the LLOQ QC, both should be within ±20%.[1][15]
| Performance Parameter | LC-MS/MS Result | HPLC-UV Result |
| Intra-Assay Accuracy (% Bias) | -5.2% to +3.8% | -9.5% to +8.1% |
| Intra-Assay Precision (%CV) | < 6.0% | < 10.0% |
| Inter-Assay Accuracy (% Bias) | -6.1% to +4.5% | -11.2% to +10.5% |
| Inter-Assay Precision (%CV) | < 8.0% | < 13.0% |
| Verdict | Pass | Pass |
Matrix Effect
-
Objective: To evaluate the suppression or enhancement of analyte ionization caused by co-eluting components from the biological matrix. This is a critical parameter for LC-MS/MS and is not typically required for HPLC-UV.
-
Experimental Protocol:
-
Obtain at least six different sources of human plasma.
-
Prepare two sets of samples:
-
Set A: Analyte spiked in extraction solvent.
-
Set B: Blank plasma extract spiked with analyte post-extraction.
-
-
Calculate the Matrix Factor (MF) for each lot by taking the ratio of the peak area in Set B to the peak area in Set A.
-
-
Acceptance Criteria (ICH M10): The precision (%CV) of the internal standard-normalized matrix factor calculated from the six lots should be ≤ 15%.[1]
| Performance Parameter | LC-MS/MS Result | HPLC-UV Result |
| IS-Normalized Matrix Factor (%CV) | 6.8% | N/A |
| Verdict | Pass | N/A |
Stability
-
Objective: To ensure the analyte remains unchanged in the biological matrix under various processing and storage conditions.
-
Experimental Protocol:
-
Use Low and High QC samples (n≥3) for all stability tests.
-
Freeze-Thaw Stability: Subject samples to multiple freeze (-20°C or -70°C) and thaw cycles before analysis.
-
Bench-Top Stability: Keep samples at room temperature for a duration that mimics the expected sample handling time.
-
Long-Term Stability: Store samples at the intended storage temperature (-20°C or -70°C) for a period equal to or longer than the study duration.
-
-
Acceptance Criteria (ICH M10): The mean concentration of the stability samples must be within ±15% of the nominal concentration.[15]
| Stability Test | LC-MS/MS Result (% Change from Nominal) | HPLC-UV Result (% Change from Nominal) |
| Freeze-Thaw (3 cycles) | -4.5% | -6.2% |
| Bench-Top (6 hours) | -2.8% | -4.1% |
| Long-Term (6 months at -70°C) | -7.1% | -9.8% |
| Verdict | Pass | Pass |
Senior Application Scientist's Insights & Conclusion
The data presented unequivocally demonstrates that while both HPLC-UV and LC-MS/MS can be validated for quantitative analysis, their performance is not equivalent. The LC-MS/MS method provides a 100-fold improvement in sensitivity (LLOQ of 0.5 ng/mL vs. 50 ng/mL), which is critical for characterizing the full pharmacokinetic profile of a compound.[8]
While the initial investment in LC-MS/MS technology is higher, the quality, reliability, and specificity of the data it generates are indispensable for modern drug development. For regulated bioanalysis, the risk of generating inaccurate data with a less selective method far outweighs the cost savings. Therefore, LC-MS/MS is the authoritative and recommended choice for the quantification of (1H-imidazol-4-yl)(pyridin-3-yl)methanol and similar small molecules in complex biological matrices.
Caption: Decision tree for selecting an analytical quantification technique.
References
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][1][12]
-
European Medicines Agency. (2023). ICH M10 on bioanalytical method validation. [Link][2]
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International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]
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Bioanalysis Zone. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][9]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][17][18]
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Kruve, A., et al. (2015). Tutorial review on validation of liquid chromatography–mass spectrometry methods: Part I. Analytica Chimica Acta. [Link][11][19]
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Kruve, A., et al. (2015). Tutorial review on validation of liquid chromatography-mass spectrometry methods: Part II. Analytica Chimica Acta. [Link][20]
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ICH. (2022). M10: Bioanalytical Method Validation and Study Sample Analysis. [Link][15]
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Therapeutic Goods Administration (TGA). (2024). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][13]
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European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link][14]
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PubChem. (1H-Imidazol-4-yl)(pyridin-3-yl)methanol. [Link][3]
-
University of Tartu. (2015). Tutorial Review on LC-MS Method Validation. [Link][21]
-
Emery Pharma. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. [Link][16]
-
Axcend. (2026). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. [Link][6]
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LCGC International. (2010). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. [Link][10]
-
Eurachem. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. [Link][22]
-
Advion Inc. (2019). 3 reasons why you should upgrade from UV detection to Mass Spectrometry. [Link][7]
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Yanbu Journal of Engineering and Science. (2024). Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. [Link][23]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1H-Imidazol-4-yl)(pyridin-3-yl)methanol
This guide provides essential safety protocols and logistical information for handling (1H-Imidazol-4-yl)(pyridin-3-yl)methanol. As a novel or uncharacterized compound, it is imperative to treat it as a substance with unknown hazards, adopting a conservative and rigorous approach to personal protection. This document is intended for researchers, scientists, and drug development professionals.
The Precautionary Principle: Handling a Compound of Unknown Hazard Profile
Inferred Hazard Analysis:
-
Pyridine Moiety : Pyridine and its derivatives are known for their potential to cause skin, eye, and respiratory irritation.[3] They can be harmful if inhaled, ingested, or absorbed through the skin.[4][5] Many pyridines are also flammable liquids.[6][7]
-
Imidazole Moiety : Imidazole and its derivatives can be corrosive, leading to skin and eye burns.[8][9] Some compounds in this class are classified as harmful if swallowed and may pose reproductive health risks.[8]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical requirement for safe handling.
Core Personal Protective Equipment (PPE) Directive
The following table outlines the minimum required PPE for handling (1H-Imidazol-4-yl)(pyridin-3-yl)methanol. The rationale behind each selection is to provide a multi-barrier system against potential exposure routes.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving: Nitrile base layer with a chemically resistant outer glove (e.g., neoprene).[1][3] | The inner nitrile glove provides a baseline of splash protection. The outer glove offers enhanced resistance to a broader range of chemicals. This two-layer system mitigates the risk of exposure from a single glove failure and reduces contamination during doffing.[10] |
| Eye & Face Protection | Chemical splash goggles (ANSI Z87.1-compliant) and a full-face shield.[1][2] | Goggles provide a seal around the eyes to protect against splashes and aerosols. The face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions.[10] |
| Body Protection | Chemically resistant, flame-retardant lab coat with tight-fitting cuffs.[10] | Protects skin and personal clothing from chemical splashes. The flame-retardant property is a precaution against the potential flammability of pyridine derivatives. Tight cuffs prevent chemicals from entering the sleeves.[10] |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor and particulate cartridges (e.g., P100) may be required based on a risk assessment.[10] | All handling of this compound should be performed within a certified chemical fume hood to control vapors at the source.[1][2] If there is a potential for aerosolization or if work outside a fume hood is unavoidable, a formal respiratory protection plan must be implemented. |
Operational Protocols: A Step-by-Step Guide
Adherence to standardized procedures is critical for safety. The following protocols for PPE donning and doffing, as well as for chemical handling, are designed to be self-validating systems of safety.
PPE Donning and Doffing Workflow
Proper sequencing is crucial to prevent cross-contamination.
Caption: Hazardous Waste Disposal Workflow.
Waste pyridine and imidazole are considered hazardous and must be disposed of according to institutional and regulatory guidelines. [11][12]Collect waste in a sealed, airtight, and compatible container, clearly labeled with its contents. [8][13]
Conclusion
The safe handling of novel compounds like (1H-Imidazol-4-yl)(pyridin-3-yl)methanol is anchored in a conservative and informed approach to personal protection. By understanding the potential hazards of its constituent parts and adhering to rigorous handling and disposal protocols, researchers can mitigate risks and maintain a safe laboratory environment. Always consult with your institution's EHS department for specific guidance.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Available at: [Link]
-
Environmental Health and Safety. Novel Chemicals With Unknown Hazards. Available at: [Link]
-
Novel Chemicals with Unknown Hazards SOP. Available at: [Link]
-
PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Available at: [Link]
-
Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Available at: [Link]
-
Imidazole – CAS# 288-32-4. Available at: [Link]
-
Knightzhao. (2026, March 17). Pyridine: Properties, Uses, and Safety Guidelines You Must Know. Available at: [Link]
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University of Washington. (2025, February 28). Imidazole. Available at: [Link]
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The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Available at: [Link]
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Loba Chemie. (2023, November 24). PYRIDINE AR - Safety Data Sheet. Available at: [Link]
-
ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE. Available at: [Link]
-
NextSDS. (1H-IMIDAZOL-4-YL)(PYRIDIN-4-YL)METHANOL. Available at: [Link]
-
NextSDS. (1H-pyrazol-4-yl)(pyridin-3-yl)methanol — Chemical Substance Information. Available at: [Link]
-
ATSDR. Toxicological Profile for Pyridine. Available at: [Link]
-
Procedures for the disposal of liquid chemical residues and aqueous solutions. Available at: [Link]
-
NCBI. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. Available at: [Link]
-
Pyridine – CAS# 110-86-1. Available at: [Link]
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PubChem. 4-Imidazolemethanol. Available at: [Link]
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